Sodium new houttuyfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1-hydroxy-3-oxotetradecane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)20(17,18)19;/h14,16H,2-12H2,1H3,(H,17,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFFNAOSGJCISM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112714-99-5 | |
| Record name | 1-Hydroxy-3-oxo-1-tetradecanesulfonic acid monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112714995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM LAUROYL-.ALPHA.-HYDROXYETHYL SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFE9Y6YM5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Sodium New Houttuyfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium new houttuyfonate (SNH), a stabilized derivative of the natural product houttuynin, has garnered significant interest in the scientific community for its broad spectrum of biological activities. As a more stable and water-soluble compound, SNH offers a promising alternative to its labile precursor, houttuynin, the active component extracted from the medicinal plant Houttuynia cordata.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended to support researchers and drug development professionals in their endeavors with this multifaceted molecule. SNH has demonstrated notable antibacterial, antifungal, anti-inflammatory, and anticancer properties, making it a compelling candidate for further investigation and therapeutic development.[2][3][4]
Synthesis of this compound
The synthesis of this compound is principally achieved through a nucleophilic addition reaction between an aliphatic aldehyde, such as dodecanal (lauraldehyde), and a bisulfite salt, typically sodium bisulfite. This reaction forms a stable α-hydroxy sulfonate adduct.[1] While specific, detailed protocols with reaction yields are not extensively published in peer-reviewed literature, the general methodology can be inferred from patents and general chemical principles for the formation of bisulfite adducts.
General Synthetic Workflow
The synthesis can be conceptualized in the following stages:
-
Reaction Setup: The aliphatic aldehyde is dissolved in a suitable solvent.
-
Bisulfite Addition: An aqueous solution of sodium bisulfite is added to the aldehyde solution.
-
Reaction: The mixture is stirred, often at a controlled temperature, to facilitate the formation of the this compound precipitate.
-
Isolation: The solid product is isolated from the reaction mixture.
-
Purification: The crude product is purified to remove unreacted starting materials and byproducts.
Experimental Protocol (Exemplary)
The following protocol is a representative procedure based on general knowledge of bisulfite adduct formation and should be optimized for specific laboratory conditions.
Materials:
-
Dodecanal (Lauric aldehyde)
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Water, deionized
Procedure:
-
Dissolve dodecanal in ethanol.
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Slowly add the sodium bisulfite solution to the ethanolic solution of dodecanal with vigorous stirring.
-
Continue stirring the mixture at room temperature for a designated period (e.g., 2-4 hours) to allow for the complete precipitation of the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove unreacted dodecanal.
-
Dry the crude this compound under vacuum.
Purification of this compound
Purification of the crude this compound is crucial to remove impurities such as unreacted starting materials, side products, and inorganic salts. Recrystallization is a common and effective method for the purification of solid organic compounds.
General Purification Workflow
The purification process typically involves:
-
Dissolution: The crude product is dissolved in a minimal amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The solution is allowed to cool slowly to induce crystallization of the pure product.
-
Isolation: The purified crystals are collected by filtration.
-
Drying: The crystals are dried to remove any residual solvent.
Experimental Protocol (Exemplary)
Materials:
-
Crude this compound
-
Ethanol-water mixture
Procedure:
-
Transfer the crude this compound to a flask.
-
Add a minimal amount of a hot ethanol-water mixture to dissolve the crude product completely. The optimal solvent ratio should be determined experimentally to maximize recovery.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to promote maximum crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven.
Quantitative Data
| Parameter | Typical Value | Analysis Method |
| Purity | ≥98% | HPLC |
| Melting Point | 163-175°C (decomposes) | Melting Point Apparatus |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through the modulation of various cellular signaling pathways. Its mechanisms of action are multifaceted and contribute to its diverse therapeutic potential.
Antibacterial Mechanism
One of the key antibacterial mechanisms of SNH involves the upregulation of proteins in bacteria that are responsible for the production of reactive oxygen species (ROS).[5] The resulting increase in intracellular ROS, such as hydrogen peroxide (H₂O₂), leads to oxidative stress and subsequent bacterial cell death.[5]
Anti-inflammatory Mechanism
SNH has been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways. It can suppress the activation of the Toll-like receptor 4 (TLR4)/NF-κB pathway and the STAT3/NF-κB pathway.[6][7] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]
Anticancer Mechanism
In the context of cancer, SNH has been reported to inhibit the epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[4] By binding to EGFR-TK, SNH can disrupt downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.
Conclusion
This compound represents a promising and versatile molecule with significant therapeutic potential. This guide provides a foundational understanding of its synthesis and purification, along with insights into its mechanisms of action. While detailed, optimized protocols require further development and disclosure in scientific literature, the information presented herein offers a solid starting point for researchers and professionals in the field of drug discovery and development. Further investigation into the precise synthetic conditions, purification yields, and the intricate details of its signaling pathway interactions will undoubtedly pave the way for novel therapeutic applications of this compelling compound.
References
- 1. CN101659629A - Houttuynin high water-solubility and stability prodrug and preparing method and application thereof - Google Patents [patents.google.com]
- 2. What is the mechanism of Sodium Houttuyfonate? [synapse.patsnap.com]
- 3. What is Sodium Neohouttuynate used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - American Chemical Society [acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. This compound improves inflammatory bowel disease in mice through inhibiting the STAT3/NF-κB signaling pathway [xb.xzhmu.edu.cn]
Stability of Sodium New Houttuyfonate Under Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium new houttuyfonate (SNH), a derivative of the active compound houttuynin from Houttuynia cordata, is utilized for its anti-inflammatory, antibacterial, and antifungal properties. As a sodium bisulfite adduct of dodecanoyl acetaldehyde, its stability is a critical parameter for its efficacy and safety in physiological environments.[1] This technical guide provides an in-depth overview of the stability of this compound under physiological conditions. Due to the limited publicly available quantitative data on SNH's stability, this guide synthesizes information based on the known chemistry of aldehyde-bisulfite adducts and standard pharmaceutical stability testing protocols. The experimental protocols and degradation pathways described herein are proposed based on established scientific principles and are intended to serve as a framework for future research and development.
Introduction to this compound and its Stability
This compound is chemically known as the sodium bisulfite addition product of dodecanoyl acetaldehyde.[1] This modification of the unstable aldehyde, houttuynin, enhances its stability, making it suitable for pharmaceutical applications.[1][2] However, as a reversible adduct, its stability in aqueous solutions, particularly under varying physiological conditions such as pH and in the presence of enzymes, is a key consideration for its therapeutic effectiveness. A Chinese patent suggests that SNH still exhibits some instability in aqueous solutions, indicating the importance of further investigation into its stability profile.[3] Understanding the kinetics and pathways of its potential degradation is crucial for formulation development, predicting its in vivo behavior, and ensuring consistent therapeutic outcomes.
Quantitative Stability Data
While specific experimental data on the stability of this compound is scarce in the public domain, the following tables illustrate the types of quantitative data that are essential for a comprehensive stability profile. These tables are presented as a template for researchers to populate with experimental findings.
Table 1: pH-Dependent Stability of this compound
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) | Key Degradants Identified |
| 1.2 (Simulated Gastric Fluid) | 37 | - | - | Dodecanoyl acetaldehyde, Sodium Bisulfite |
| 4.5 (Acetate Buffer) | 37 | - | - | Dodecanoyl acetaldehyde, Sodium Bisulfite |
| 6.8 (Simulated Intestinal Fluid) | 37 | - | - | Dodecanoyl acetaldehyde, Sodium Bisulfite |
| 7.4 (Phosphate Buffered Saline) | 37 | - | - | Dodecanoyl acetaldehyde, Sodium Bisulfite |
Table 2: Temperature-Dependent Stability of this compound at Physiological pH (7.4)
| Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| 4 | - | - | - |
| 25 | - | - | - |
| 37 | - | - | - |
| 50 | - | - | - |
Table 3: Enzymatic Degradation of this compound in Human Plasma and Liver Microsomes
| Biological Matrix | Incubation Time (hours) | % Remaining Parent Compound | Major Metabolites Identified |
| Human Plasma | 0 | 100 | - |
| 1 | - | - | |
| 4 | - | - | |
| 24 | - | - | |
| Human Liver Microsomes | 0 | 100 | - |
| 0.5 | - | - | |
| 1 | - | - | |
| 2 | - | - |
Proposed Degradation Pathway
This compound, being an aldehyde-bisulfite adduct, is expected to exist in equilibrium with its constituent parts: dodecanoyl acetaldehyde and sodium bisulfite. The primary degradation pathway under physiological conditions is likely the dissociation of the adduct back to these starting materials. The aldehyde can then undergo further oxidation or other metabolic transformations.
Caption: Proposed degradation pathway of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to determine the stability of this compound under physiological conditions.
pH-Dependent Stability Study
Objective: To determine the rate of degradation of this compound at various pH values mimicking physiological conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Phosphate buffers (pH 1.2, 4.5, 6.8, 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Prepare a series of buffer solutions at pH 1.2, 4.5, 6.8, and 7.4.
-
Add a known concentration of the SNH stock solution to each buffer to achieve a final concentration suitable for HPLC analysis.
-
Incubate the solutions at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding a suitable quenching agent or by dilution with the mobile phase and freezing.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining SNH.
-
Calculate the degradation rate constant (k) and half-life (t½) at each pH.
In Vitro Metabolic Stability in Human Plasma and Liver Microsomes
Objective: To assess the susceptibility of this compound to enzymatic degradation in human plasma and by hepatic enzymes.
Materials:
-
This compound
-
Pooled human plasma
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Plasma Stability:
-
Pre-warm pooled human plasma to 37°C.
-
Spike SNH into the plasma at a final concentration.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots.
-
Precipitate plasma proteins by adding cold acetonitrile with an internal standard.
-
Centrifuge to pellet the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining SNH.
-
-
Liver Microsome Stability:
-
Prepare an incubation mixture containing HLMs, phosphate buffer (pH 7.4), and SNH.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of SNH.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: General workflow for stability testing of this compound.
Conclusion
The stability of this compound is a critical attribute that influences its therapeutic application. While it is established to be more stable than its precursor, houttuynin, a thorough understanding of its degradation profile under physiological conditions is necessary for optimal drug development. This guide has outlined the key stability aspects to consider, provided templates for organizing quantitative data, and detailed experimental protocols for assessing stability. The proposed degradation pathway and experimental workflows offer a framework for researchers to systematically investigate the stability of this compound. Further studies are warranted to generate specific data that will aid in the formulation of stable and effective SNH-based therapeutics.
References
- 1. Influence of this compound as a New EGFR-TK Inhibitor on the Apoptosis and Autophagy of MCF-7 Cells and Its Toxicity to Caenorhabditis elegans | MDPI [mdpi.com]
- 2. This compound - American Chemical Society [acs.org]
- 3. CN101659629A - Houttuynin high water-solubility and stability prodrug and preparing method and application thereof - Google Patents [patents.google.com]
In Vitro Antibacterial Spectrum of Sodium New Houttuyfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium new houttuyfonate (SNH), a derivative of the active component of Houttuynia cordata, has demonstrated a broad spectrum of in vitro antibacterial and antifungal activity. This technical guide provides a comprehensive overview of the antimicrobial properties of SNH, with a focus on its in vitro efficacy against a range of clinically relevant pathogens. This document summarizes quantitative minimum inhibitory concentration (MIC) data, details the experimental protocols for susceptibility testing, and elucidates the underlying mechanisms of action through signaling pathway diagrams.
In Vitro Antimicrobial Activity of this compound
This compound has been shown to possess inhibitory activity against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of SNH and its related compound, Sodium Houttuyfonate (SH), against various microorganisms as reported in the scientific literature.
Table 1: Antibacterial Spectrum of this compound (SNH) and Sodium Houttuyfonate (SH)
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 - 80 | [1] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 31.25 | [2] |
| Staphylococcus aureus | Clinical Isolates | 60 - 80 | [3] |
| Pseudomonas aeruginosa | Heteroresistant Strains | 4000 | [4] |
| Pseudomonas aeruginosa | Carbapenem-Resistant (CRPA) | 62.5 | [2] |
| Pseudomonas aeruginosa | Multi-Drug-Resistant (MDRPA) | 125 | [2] |
| Streptococcus mutans | - | 64 | [5] |
Table 2: Antifungal Spectrum of this compound (SNH)
| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference(s) |
| Aspergillus fumigatus | Standard and Resistant Strains | 50 - 100 | [6] |
| Candida albicans | Standard Strain (SC5314) | 256 (MIC₈₀) | [7] |
| Candida auris | Fluconazole-Resistant Strains | 32 - 128 | [8] |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through the broth microdilution method. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M07 document.[1][5]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound (SNH) powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of SNH Stock Solution: Prepare a concentrated stock solution of SNH in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.
-
Serial Dilutions: Perform two-fold serial dilutions of the SNH stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted SNH. Include a growth control well (inoculum without SNH) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of SNH at which there is no visible growth of the bacteria. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Mechanisms of Action and Signaling Pathways
This compound exerts its antimicrobial effects through multiple mechanisms, including direct action on the microbial cell and modulation of the host immune response.
Direct Antimicrobial Mechanisms
SNH has been shown to directly target microbial cells, leading to growth inhibition and cell death.
-
Disruption of Cell Membrane: One of the primary mechanisms is the disruption of the bacterial cell membrane, which leads to increased permeability and eventual cell lysis.
-
Inhibition of Biofilm Formation: SNH can inhibit the formation of biofilms by various pathogens, including Pseudomonas aeruginosa and Candida albicans.[4][7]
-
Interference with Fungal Cell Wall Synthesis: In fungi such as Aspergillus fumigatus, SNH interferes with the ergosterol synthesis pathway, a critical component of the fungal cell membrane.
-
Inhibition of Fungal Virulence Pathways: In Candida albicans, SNH has been shown to inhibit the Ras1-cAMP-Efg1 signaling pathway, which is crucial for the yeast-to-hypha transition, a key virulence factor.[8][9]
Modulation of Host Immune Response
In addition to its direct antimicrobial effects, SNH can modulate the host's inflammatory response to infection.
-
Inhibition of the TLR4/NF-κB Pathway: SNH can suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway in host cells, such as macrophages.[2][10][11] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]
Visualizations
Experimental Workflow
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Signaling Pathways
Caption: Key Signaling Pathways Modulated by this compound.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Sodium houttuyfonate exerts its neuroprotection effect by inhibiting the M1 microglia polarization in a TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of Sodium houttuyfonate against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]
- 9. Shikonin Inhibits Candida albicans Biofilms via the Ras1-cAMP-Efg1 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Sodium houttuyfonate inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium New Houttuyfonate: A Technical Guide for Molecular Biology Researchers
Introduction
Sodium New Houttuyfonate (SNH), a stable, water-soluble derivative of houttuynin, is a bioactive compound derived from the traditional medicinal plant Houttuynia cordata.[1][2][3] Houttuynin itself is chemically unstable, but its addition compound with sodium bisulfite, known as Sodium Houttuyfonate (SH), and the related derivative SNH, overcome this limitation while retaining potent pharmacological effects.[3][4] SNH, also known as sodium dodecylaldehyde bisulfite, shares a very similar structure and biological activities with SH.[4] Widely utilized in clinical applications in China, SNH has garnered significant interest for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[3][5][6][7] This guide provides an in-depth overview of SNH's mechanisms of action, experimental protocols, and key quantitative data for researchers in molecular biology and drug development.
Core Mechanisms of Action
SNH exerts its diverse pharmacological effects by modulating multiple cellular and signaling pathways. Its primary mechanisms include direct antimicrobial action, potent anti-inflammatory activity through cytokine and pathway suppression, and induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial and Antifungal Activity
SNH demonstrates broad-spectrum activity against various pathogens, including bacteria and fungi.
-
Bacterial Inhibition: The primary antibacterial mechanism involves the disruption of the bacterial cell membrane, which increases its permeability and leads to cell lysis.[1] This is effective against Gram-positive bacteria like Staphylococcus aureus and some Gram-negative bacteria such as Pseudomonas aeruginosa.[1][8] SNH can also inhibit the formation of bacterial biofilms, a key factor in persistent infections, and suppress virulence by affecting quorum sensing systems.[9]
-
Antifungal Effects: SNH is particularly effective against Candida species. It inhibits biofilm formation, a critical virulence factor, by targeting the Ras1-cAMP-Efg1 signaling pathway.[5] Studies on Candida auris show that SNH disrupts adhesion, aggregation, and biofilm formation, while also altering the structure of the fungal cell wall by increasing chitin content and exposing β-1,3-glucan.[4]
Anti-inflammatory Effects
A key feature of SNH is its ability to modulate the immune response by suppressing inflammation.
-
Cytokine Inhibition: SNH significantly decreases the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2][10]
-
Signaling Pathway Modulation: The anti-inflammatory effects of SNH are mediated through the inhibition of several key signaling cascades:
-
NF-κB Pathway: SNH suppresses the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[1] It achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB.[3][10]
-
TLR4/NF-κB Pathway: In models of neuroinflammation and pulmonary infection, SNH has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, reducing downstream inflammatory responses.[3][11]
-
MAPK Pathway: SNH can suppress the p38 MAPK/ERK signaling pathway, which is involved in cellular processes including inflammation.[2] Studies show SNH treatment markedly reduces the phosphorylation of both p38 and ERK.[2]
-
Antitumor Activity
Preliminary studies indicate that SNH possesses potent anticancer properties.
-
Inhibition of Cell Proliferation: SNH reduces the viability of cancer cells, such as non-small cell lung cancer (H1299) and breast cancer (MCF-7) cells, in a dose-dependent manner.[7][12]
-
Induction of Apoptosis and Cell Cycle Arrest: The antitumor effect is attributed to the induction of programmed cell death (apoptosis) and cell cycle arrest, primarily at the G0/G1 phase.[7]
-
Molecular Mechanisms: Quantitative proteomics have revealed that SNH downregulates the expression of key cell cycle-related proteins, including cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 6 (CDK6).[7] Simultaneously, it enhances the Nrf2-mediated oxidative stress response, contributing to its pro-apoptotic effects.[7] There is also evidence suggesting SNH may act as a potential inhibitor of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK).[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways modulated by SNH and a typical experimental workflow for its investigation.
Caption: SNH inhibits the TLR4/NF-κB pathway, preventing p65 phosphorylation and nuclear translocation.
Caption: SNH suppresses inflammation by inhibiting the phosphorylation of p38 MAPK and ERK.
Caption: SNH inhibits C. albicans biofilm formation by targeting the Ras1-cAMP-Efg1 pathway.
Caption: A generalized workflow for investigating the molecular effects of SNH in vitro.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Sodium Houttuyfonate (SH) and this compound (SNH).
Table 1: Antimicrobial and Antifungal Activity of SH and SNH
| Organism | Compound | Metric | Value (µg/mL) | Synergism | Reference |
|---|---|---|---|---|---|
| Pseudomonas aeruginosa (heteroresistant) | SH | MIC | 4000 | Synergistic with Meropenem (FICI ≤0.5) | [9] |
| Candida albicans (SC5314) | SNH | MIC₈₀ | 32 - 1024 (range) | Synergistic with Fluconazole, Itraconazole, Caspofungin (FICI ≤0.5) | [5] |
| Candida auris (fluconazole-resistant) | SH | MIC | 32 - 128 | - | [4] |
| Candida auris (fluconazole-resistant) | SNH | MIC | 32 - 128 | - |[4] |
MIC: Minimum Inhibitory Concentration; MIC₈₀: MIC causing 80% inhibition; FICI: Fractional Inhibitory Concentration Index.
Table 2: Anti-proliferative and Cytotoxic Effects of SNH
| Cell Line | Cancer Type | Metric | Value | Exposure Time | Reference |
|---|---|---|---|---|---|
| H1299 | Non-small Cell Lung Cancer | IC₅₀ | ~75 µM | 24 h | [7] |
| H1299 | Non-small Cell Lung Cancer | Viability | ↓ to 36% at 150 µM | 24 h | [7] |
| MCF-7 | Breast Cancer | Viability | ↓ to 32.24% at 250 µg/mL | 48 h |[12] |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: In Vitro Experimental Concentrations of SNH/SH
| Application | Cell/Organism | Concentration(s) | Observation | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Human Nasal Epithelial Cells (LPS-stimulated) | 60 µM (optimal) | Suppressed IL-1β/IL-6 mRNA; Inhibited ERK/p38 phosphorylation | [2] |
| Biofilm Inhibition | Candida albicans | 128, 256, 512 µg/mL | 25-39% inhibition of biofilm growth | [5] |
| Biofilm Inhibition | Pseudomonas aeruginosa | ≥ 250 µg/mL | Effective inhibition of biofilm formation | [9] |
| Anti-proliferative | MCF-7 Breast Cancer Cells | 100, 200, 250 µg/mL | Significant decrease in colony formation | [12] |
| Anti-inflammatory | RAW264.7 Macrophages (LPS-stimulated) | 0.1, 1, 10, 20 µg/mL | Dose-dependent inhibition of TNF-α and IL-1β production |[13] |
Experimental Protocols
The following are generalized protocols for key experiments cited in SNH research. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of SNH that inhibits the visible growth of a microorganism.
-
Preparation: Prepare a 2-fold serial dilution of SNH in a 96-well microplate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).[4][5] The concentration range should span from high (e.g., 1024 µg/mL) to low (e.g., 32 µg/mL).[5]
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 2 x 10³ CFU/mL for Candida).[4][5] Add the inoculum to each well of the microplate.
-
Controls: Include a positive control (microorganism in broth, no SNH) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).[5]
-
Reading: Determine the MIC by visual inspection for the lowest concentration showing no turbidity. For quantitative results (MIC₈₀), read the optical density (OD) at 620 nm using a microplate reader and calculate the concentration that causes 80% growth inhibition compared to the positive control.[5]
Protocol 2: Cell Viability Assay (CCK-8 / WST-1)
Objective: To assess the effect of SNH on the proliferation and viability of mammalian cells.
-
Cell Seeding: Seed cells (e.g., H1299, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of SNH (e.g., 0, 25, 50, 75, 100, 150 µM).[7] Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve SNH).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[7][12]
-
Assay: Add CCK-8 or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot the results to determine the IC₅₀ value.[7]
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression or phosphorylation state of target proteins following SNH treatment.
-
Cell Lysis: Culture and treat cells with SNH as required.[12] Collect the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[12]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38, anti-p-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Biofilm Formation Assay (Crystal Violet)
Objective: To quantify the effect of SNH on the ability of microorganisms to form biofilms.
-
Inoculation and Treatment: In a 96-well plate, add a standardized microbial suspension (e.g., 2 x 10⁶ cells/mL) to wells containing fresh medium.[4] Add different concentrations of SNH to the treatment wells. Include a no-drug control.
-
Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.[4]
-
Washing: Carefully discard the supernatant and wash the wells gently with Phosphate-Buffered Saline (PBS) to remove non-adherent, planktonic cells.[4]
-
Fixation: Fix the remaining biofilms with methanol for 15 minutes.
-
Staining: Remove the methanol and air-dry the plate. Stain the biofilms with 0.1% to 0.5% crystal violet solution for 15-20 minutes.[12]
-
Destaining and Quantification: Wash away excess stain with water and air-dry the plate. Solubilize the bound stain by adding an appropriate solvent (e.g., 30% acetic acid or ethanol). Read the absorbance of the solubilized stain at a wavelength of ~570-595 nm. Lower absorbance in treated wells indicates biofilm inhibition.[5]
References
- 1. What is the mechanism of Sodium Houttuyfonate? [synapse.patsnap.com]
- 2. Dual Effects of Sodium Houttuyfonate Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium houttuyfonate effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. Quantitative Proteomics Reveals the Antitumor Effects of this compound on Non-small Cell Lung Cancer [xiahepublishing.com]
- 8. What is Sodium Houttuyfonate used for? [synapse.patsnap.com]
- 9. Antibacterial activity and mechanism of Sodium houttuyfonate against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium houttuyfonate enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium houttuyfonate exerts its neuroprotection effect by inhibiting the M1 microglia polarization in a TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Comparative Study of Sodium Houttuyfonate and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sodium New Houttuyfonate against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a significant Gram-positive pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like sepsis and pneumonia. The emergence of multidrug-resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), has complicated treatment options and necessitates the development of novel antimicrobial agents.[1][2]
Sodium New Houttuyfonate (SNH), a stable derivative of houttuynin from the traditional Chinese herb Houttuynia cordata Thunb, has demonstrated notable in vitro antibacterial activity against various bacteria, including S. aureus.[3][4] It has been shown to inhibit the growth of both standard and multidrug-resistant strains of S. aureus.[1][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of SNH against S. aureus using the broth microdilution method, along with a summary of reported MIC values and insights into its mechanism of action.
Principle of the Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent in vitro.[8] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of the agent that inhibits this growth.[7][9]
Data Presentation: MIC of this compound against S. aureus
The following tables summarize the reported MIC values of this compound against various strains of Staphylococcus aureus, including reference strains and clinical isolates of MRSA.
Table 1: MIC of SNH against Reference and Clinical S. aureus Strains
| Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| S. aureus ATCC 25923 | 1 | 16 | N/A | N/A | [1] |
| S. aureus ATCC 25923 | 1 | 60 | N/A | N/A | [4] |
| Clinical MRSA Isolates | 103 | 16 - 64 | 32 | 32 | [5][10] |
| Clinical MRSA Isolates | 124 | 16 - 256 | 32 | 64 | [3] |
| Clinical MRSA Isolates | 20 | 60 - 80 | N/A | N/A | [4] |
| Multidrug-Resistant S. aureus | 21 | 4 - 128 | N/A | 32 | [1] |
N/A: Not Applicable or Not Reported
Experimental Protocols
This section provides a detailed methodology for determining the MIC of SNH against S. aureus using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][11]
Materials and Reagents
-
This compound (SNH) powder
-
Staphylococcus aureus strain (e.g., ATCC 25923 or clinical isolate)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel) and single-channel pipettes
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Incubator (35-37°C)
-
Vortex mixer
-
Spectrophotometer or densitometer
-
(Optional) 2,3,5-Triphenyltetrazolium chloride (TTC) or similar viability indicator
Preparation of SNH Stock Solution
-
Prepare a stock solution of SNH at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or CAMHB).
-
Ensure the SNH powder is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment or store aliquots at -20°C or lower for future use.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB) to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the final inoculum.
Broth Microdilution Procedure
-
Plate Setup:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well microtiter plate.
-
Well 1 will contain the highest concentration of SNH.
-
Well 11 will serve as the growth control (no SNH).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Serial Dilution:
-
Add 200 µL of the 1280 µg/mL SNH stock solution to well 1.
-
Using a multichannel or single-channel pipette, transfer 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.
-
Continue this two-fold serial dilution by transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
After mixing the contents of well 10, discard 100 µL to ensure all wells (1-10) have a final volume of 100 µL. This will create a concentration gradient of SNH (e.g., 1280, 640, 320, 160, 80, 40, 20, 10, 5, 2.5 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well and will halve the SNH concentrations. The final SNH concentrations will range from 640 µg/mL down to 1.25 µg/mL.
-
Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results
-
After incubation, place the microtiter plate on a dark, non-reflective surface.
-
Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading aid, such as a magnifying mirror, may be helpful.
-
Growth Control (Well 11): This well should show distinct turbidity.
-
Sterility Control (Well 12): This well should remain clear.
-
MIC Determination: The MIC is the lowest concentration of SNH at which there is no visible growth (i.e., the first clear well).[9]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Proposed Mechanism of Action of SNH against S. aureus
This compound is believed to exert its antibacterial effect through multiple mechanisms. Primarily, it disrupts the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[3][12] Furthermore, studies have shown that SNH inhibits autolysis in S. aureus by altering the expression of key regulatory and effector genes involved in cell wall turnover.[1]
Caption: Proposed mechanism of SNH action on S. aureus.
References
- 1. Transcriptional and Functional Analysis Shows Sodium Houttuyfonate-Mediated Inhibition of Autolysis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration the therapeutic effects of sodium houttuyfonate combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combined antibacterial effects of this compound and berberine chloride against growing and persistent methicillin-resistant and vancomycin-intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploration the therapeutic effects of sodium houttuyfonate combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds [frontiersin.org]
- 5. In Vitro Activity of this compound Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. In Vitro Activity of this compound Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 11. frontiersin.org [frontiersin.org]
- 12. What is the mechanism of Sodium Houttuyfonate? [synapse.patsnap.com]
Application Notes and Protocols for Sodium New Houttuyfonate in a Murine Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade, characterized by a surge in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), plays a pivotal role in the pathophysiology of sepsis. Sodium new houttuyfonate (SNH), a stable derivative of an active compound from the plant Houttuynia cordata, has demonstrated significant anti-inflammatory, antimicrobial, and immunomodulatory properties.[1] These attributes make SNH a promising candidate for therapeutic intervention in sepsis.
These application notes provide detailed protocols for evaluating the efficacy of SNH in established murine models of sepsis, namely Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia. Furthermore, we present representative data on its impact on key inflammatory markers and delineate the underlying signaling pathways.
Mechanism of Action: Inhibition of Inflammatory Pathways
This compound and its related compound, sodium houttuyfonate (SH), exert their anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response.[2][3] In the context of sepsis, bacterial components like LPS trigger a signaling cascade that culminates in the production of pro-inflammatory cytokines. SNH has been shown to intervene in this process by inhibiting the activation of Toll-like Receptor 4 (TLR4) and downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] By suppressing the phosphorylation of key proteins in these pathways, SNH effectively reduces the transcription and subsequent release of TNF-α, IL-6, and IL-1β.[2]
Quantitative Data Presentation
The following tables summarize representative quantitative data on the effect of SNH on key inflammatory cytokines in a murine sepsis model. This data is synthesized from multiple studies investigating the anti-inflammatory effects of sodium houttuyfonate in various murine models of inflammation, as a direct tabular source from a dedicated SNH sepsis study is not publicly available. The results consistently show a dose-dependent reduction in pro-inflammatory cytokine levels.
Table 1: Effect of SNH on Serum Cytokine Levels in LPS-Induced Endotoxemia Model
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 1 | Sham (Saline) | - | 45.2 ± 8.5 | 60.8 ± 10.2 | 25.4 ± 5.1 |
| 2 | LPS + Vehicle | - | 2850.6 ± 310.4 | 4500.2 ± 420.7 | 850.3 ± 95.6 |
| 3 | LPS + SNH | 25 | 1980.1 ± 250.9 | 3125.7 ± 350.1 | 610.8 ± 70.2* |
| 4 | LPS + SNH | 50 | 1250.4 ± 180.3 | 2050.5 ± 210.6 | 420.1 ± 50.8** |
| 5 | LPS + SNH | 100 | 750.9 ± 110.1 | 1100.3 ± 130.4 | 250.6 ± 30.5*** |
*Data are presented as mean ± SD. Statistical significance vs. LPS + Vehicle group: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of SNH on Peritoneal Lavage Fluid Cytokine Levels in CLP Model
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 1 | Sham | - | 30.5 ± 6.2 | 45.1 ± 8.9 | 18.7 ± 4.3 |
| 2 | CLP + Vehicle | - | 1540.8 ± 180.5 | 3200.6 ± 350.2 | 680.4 ± 75.1 |
| 3 | CLP + SNH | 25 | 1150.3 ± 130.1 | 2450.9 ± 280.7 | 510.2 ± 60.9* |
| 4 | CLP + SNH | 50 | 820.7 ± 95.6 | 1780.4 ± 190.3 | 350.8 ± 40.5** |
| 5 | CLP + SNH | 100 | 510.1 ± 60.4 | 950.2 ± 110.8 | 210.5 ± 25.3*** |
*Data are presented as mean ± SD. Statistical significance vs. CLP + Vehicle group: *p<0.05, **p<0.01, **p<0.001.
Experimental Protocols
The following are detailed methodologies for two standard murine models of sepsis to evaluate the efficacy of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model mimics the systemic inflammatory response to circulating bacterial endotoxin.
1. Animals and Acclimatization:
-
Species: BALB/c or C57BL/6 mice, male, 8-10 weeks old.
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
-
Group 1: Sham: Receive vehicle and saline instead of SNH and LPS.
-
Group 2: LPS + Vehicle: Receive vehicle followed by LPS.
-
Group 3-5: LPS + SNH: Receive varying doses of SNH (e.g., 25, 50, 100 mg/kg) followed by LPS.
3. Reagents:
-
This compound (SNH): Dissolve in sterile saline or phosphate-buffered saline (PBS) to the desired concentrations.
-
Lipopolysaccharide (LPS): From E. coli O111:B4. Dissolve in sterile saline. A typical dose to induce sepsis is 5-15 mg/kg.
-
Vehicle: Sterile saline or PBS.
4. Procedure:
-
Administer the appropriate dose of SNH or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
After 30-60 minutes, administer LPS (e.g., 10 mg/kg) via i.p. injection.
-
Monitor mice for clinical signs of sepsis (piloerection, lethargy, huddling) and survival at regular intervals for up to 72 hours.
-
For mechanistic studies, euthanize a subset of mice at a predetermined time point (e.g., 2, 6, or 24 hours post-LPS) for sample collection.
5. Sample Collection and Analysis:
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Tissue Collection: Harvest organs such as the lungs, liver, and spleen. Snap-freeze in liquid nitrogen or fix in formalin for later analysis.
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in plasma using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.
1. Animals and Acclimatization:
-
As described in Protocol 1.
2. Experimental Groups:
-
Group 1: Sham: Mice undergo a laparotomy without cecal ligation and puncture.
-
Group 2: CLP + Vehicle: Mice undergo CLP and receive vehicle post-operatively.
-
Group 3-5: CLP + SNH: Mice undergo CLP and receive varying doses of SNH (e.g., 25, 50, 100 mg/kg) post-operatively.
3. Surgical Procedure (CLP):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the ligation length.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter should be extruded.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
Administer subcutaneous saline for fluid resuscitation.
4. Drug Administration:
-
Administer SNH or vehicle (i.p., i.v., or subcutaneously) immediately after surgery and potentially at subsequent time points (e.g., every 12 or 24 hours).
5. Post-Operative Care and Monitoring:
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor survival and clinical severity scores for up to 7 days.
6. Sample Collection and Analysis:
-
Blood Collection: As described in Protocol 1.
-
Peritoneal Lavage: At the time of euthanasia, instill 3-5 mL of sterile PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid.
-
Bacterial Load: Plate serial dilutions of peritoneal lavage fluid and blood on agar plates to determine bacterial colony-forming units (CFUs).
-
Cytokine Analysis: Measure cytokine levels in plasma and peritoneal lavage fluid using ELISA kits.
Conclusion
This compound presents a compelling therapeutic candidate for the management of sepsis due to its potent anti-inflammatory effects. The protocols outlined here provide a robust framework for the preclinical evaluation of SNH in clinically relevant murine models of sepsis. The consistent, dose-dependent reduction of key pro-inflammatory cytokines underscores its potential to mitigate the cytokine storm associated with sepsis. Further investigation into the precise molecular interactions within the NF-κB and MAPK pathways will continue to elucidate the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Sodium houttuyfonate enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium houttuyfonate inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium houttuyfonate effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium houttuyfonate inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Sodium new houttuyfonate stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium New Houttuyfonate (SNH) is a stable derivative of Houttuynin, an active compound extracted from the medicinal plant Houttuynia cordata.[1] SNH has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[2][3][4] These effects are attributed to its modulation of key cellular signaling pathways, such as NF-κB and MAPK/ERK.[5][6] This document provides detailed protocols for the preparation of SNH stock solutions and its application in common in vitro assays.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1847-58-1 | [7] |
| Molecular Formula | C₁₄H₂₇NaO₅S | [7] |
| Molecular Weight | 330.42 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
Preparation of this compound Stock Solutions
The solubility of SNH is a critical factor in preparing accurate and effective stock solutions for experimental use. The following table summarizes the solubility of SNH in common laboratory solvents.
| Solvent | Solubility | Recommendations |
| DMSO | ≥ 8.33 mg/mL (≥ 25.21 mM) | Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. Ultrasonic and gentle warming (up to 60°C) can aid dissolution. |
| ddH₂O | ~16 mmol/L | Dissolving SNH in ddH₂O may require heating to 75°C. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 330.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the desired amount of SNH powder using an analytical balance. For a 1 mL stock solution of 10 mM, weigh 3.304 mg of SNH.
-
Transfer the SNH powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 3.304 mg of SNH.
-
Vortex the solution thoroughly until the SNH is completely dissolved.
-
If the SNH does not readily dissolve, gently warm the solution in a water bath (up to 60°C) and/or sonicate for short intervals until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Experimental Protocols
The following are detailed protocols for common in vitro assays using this compound.
Experimental Workflow
General experimental workflow for in vitro studies with SNH.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of SNH on cancer cell lines.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of SNH from the stock solution in complete culture medium. A common concentration range to test is 0, 50, 100, 150, 200, and 250 µg/mL.[9] Ensure the final DMSO concentration in the culture medium is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the SNH-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest SNH concentration).
-
Incubate the plate for 24 to 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assay (Hoechst 33342 Staining)
This protocol is for the qualitative assessment of apoptosis by observing nuclear morphology.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Hoechst 33342 staining solution (e.g., 10 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells in a 6-well plate containing sterile coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of SNH (e.g., 0, 100, 200, 250 µg/mL) for 24 to 48 hours.[9]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add Hoechst 33342 staining solution to each well to cover the cells and incubate for 10 minutes in the dark at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a drop of mounting medium.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Western Blot Analysis for NF-κB and MAPK/ERK Pathways
This protocol is for analyzing the effect of SNH on the protein expression levels in key signaling pathways.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of SNH for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Signaling Pathways
NF-κB Signaling Pathway
SNH has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[5][6]
Inhibition of the NF-κB pathway by SNH.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key target of SNH, involved in cell proliferation, differentiation, and survival.
Modulation of the MAPK/ERK pathway by SNH.
Disclaimer
These protocols are intended for research use only by qualified professionals. It is essential to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemical substances. The optimal concentrations and incubation times for this compound may vary depending on the cell line and experimental conditions and should be determined empirically.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. francis-press.com [francis-press.com]
- 3. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium houttuyfonate inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium houttuyfonate enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving Sodium new houttuyfonate solubility for in vivo studies
Welcome to the technical support center for Sodium New Houttuyfonate (SNH). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the solubility and formulation of this compound.
1. My SNH is not dissolving in aqueous buffers like PBS. What should I do?
This compound (SNH), also known as sodium lauryl sulfoacetate, is a sodium salt derived from the unstable aldehyde houttuynin to improve its stability and water solubility.[1][2] While it is more stable and water-soluble than its parent compound, achieving high concentrations in simple aqueous buffers for in vivo studies can still be challenging.
-
Initial Assessment: SNH is reported to be soluble in water.[3][4] However, its solubility can be limited in physiological buffers due to common ion effects or pH.
-
Troubleshooting Tip: For initial in vitro experiments, consider using Dimethyl Sulfoxide (DMSO). The solubility of SNH in DMSO is approximately 8.33 mg/mL.[5] For in vivo studies, a co-solvent system is highly recommended. If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution.[5]
2. What are the recommended solvent systems for in vivo administration of SNH?
Direct administration of SNH in a simple aqueous vehicle may lead to precipitation and poor bioavailability. The use of co-solvent systems is a standard and effective approach. Below are three validated protocols for preparing SNH for in vivo experiments.
Data Presentation: In Vivo Formulation Protocols for SNH
| Protocol No. | Formulation Composition | Achievable Solubility | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (2.51 mM) | A common formulation for compounds with low aqueous solubility.[5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (2.51 mM) | Utilizes cyclodextrin complexation to enhance solubility.[5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.51 mM) | A lipid-based formulation suitable for oral or parenteral routes.[5] |
3. I am observing precipitation when I dilute my SNH stock solution. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.
-
Underlying Cause: The compound is crashing out of solution as the solvent composition changes from a high percentage of organic solvent (DMSO) to a predominantly aqueous environment.
-
Solution Workflow:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of SNH in your assay.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Polysorbate 80, in your final dilution buffer can help maintain the solubility of SNH.
-
Employ a Co-solvent System: For in vivo studies, always use a pre-validated co-solvent system as detailed in the table above. The components of these systems are designed to work together to maintain solubility.
-
4. Can I use advanced formulation strategies to improve SNH solubility and delivery?
Yes, for more challenging applications or to enhance therapeutic efficacy, advanced formulation strategies such as nanoparticle encapsulation and cyclodextrin complexation are viable options.
-
Nanoparticle Encapsulation: Encapsulating SNH into polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can significantly improve its solubility, stability, and pharmacokinetic profile.[6] Studies have shown that Hyaluronic Acid (HA)-PLGA nanoparticles of SNH can be successfully prepared.[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[7] The use of Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a proven method for SNH.[5]
5. My PLGA nanoparticles containing SNH are too large or have a high Polydispersity Index (PDI). What are the possible causes and solutions?
-
Issue: Large particle size (>250 nm) or high PDI (>0.2) can lead to rapid clearance from circulation and variable drug release.
-
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| High Polymer Concentration | Decrease the concentration of PLGA in the organic phase. A steady increase in particle size is often observed with higher PLGA concentrations.[8] |
| Inefficient Sonication/Homogenization | Increase sonication/homogenization time or amplitude to provide more energy for droplet size reduction.[9] However, excessive energy can sometimes lead to aggregation. |
| Low Surfactant Concentration | Increase the concentration of the surfactant (e.g., PVA, Vitamin E-TPGS). The surfactant is crucial for stabilizing the emulsion droplets and preventing coalescence.[9][10] |
| Solvent Choice | The choice of organic solvent (e.g., ethyl acetate, acetone, dichloromethane) can significantly impact nanoparticle formation. Consider testing different solvents.[11][12] |
| Rapid Solvent Evaporation | Ensure a controlled and gradual solvent evaporation process. Stirring the emulsion in a larger volume of aqueous phase helps facilitate this.[13] |
6. The complexation efficiency of my SNH-cyclodextrin formulation is low. How can I improve it?
-
Issue: Low complexation efficiency means a large amount of cyclodextrin is needed to solubilize a small amount of SNH, which can be problematic for formulation bulk and potential toxicity.[14]
-
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Inappropriate Preparation Method | The kneading method is highly effective for poorly soluble drugs as it forces intimate contact between the drug and cyclodextrin.[15] Ensure thorough kneading for an adequate duration (e.g., 45-60 minutes). |
| Incorrect Molar Ratio | While a 1:1 molar ratio is often a good starting point, this may not be optimal. Perform a phase solubility study to determine the ideal stoichiometric ratio for SNH and your chosen cyclodextrin.[15] |
| Competitive Inhibition | The presence of other molecules (e.g., from excipients) can compete with SNH for the cyclodextrin cavity. Try to simplify the formulation if possible.[16] |
| Suboptimal pH | The ionization state of the drug can influence its ability to enter the cyclodextrin cavity. Evaluate the effect of pH on complexation efficiency.[16] |
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments related to SNH solubility enhancement.
Protocol 1: Preparation of SNH Formulation using Co-solvents (for In Vivo Use)
This protocol is adapted from validated methods for preparing SNH for injection.[5]
Materials:
-
This compound (SNH)
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes and syringes
Procedure (for Formulation #1):
-
Prepare a stock solution of SNH in DMSO (e.g., 8.3 mg/mL). If needed, use gentle warming or sonication to fully dissolve the SNH.
-
In a sterile tube, calculate the required volumes based on the final desired concentration (e.g., for a 1 mL final volume to achieve ≥ 0.83 mg/mL).
-
Add 100 µL of the SNH/DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.
-
To the mixture, add 50 µL of Tween-80. Mix thoroughly.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a clear, homogenous solution is formed.
-
The working solution should be prepared fresh on the day of use.
Protocol 2: Preparation of SNH-Loaded PLGA Nanoparticles
This protocol describes the single emulsion-solvent evaporation method, which is suitable for hydrophobic or poorly water-soluble drugs like SNH.[11][13]
Materials:
-
This compound (SNH)
-
Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 lactide:glycolide ratio)
-
Ethyl Acetate (or another suitable water-immiscible solvent)
-
Poly(vinyl alcohol) (PVA) or Vitamin E-TPGS (surfactant)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and SNH (e.g., 10 mg) in an organic solvent (e.g., 4 mL of ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 20 mL deionized water).
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator (on ice to prevent overheating) or a high-speed homogenizer. Emulsify for 2-3 minutes at a high power setting to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of the surfactant solution (e.g., 80 mL of 0.3% PVA) and stir on a magnetic stirrer at room temperature for 4-6 hours to allow the organic solvent to evaporate.
-
Nanoparticle Collection: Collect the hardened nanoparticles by centrifugation at high speed (e.g., 15,000 x g for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a powdered form of the SNH-loaded nanoparticles for long-term storage.
Protocol 3: Preparation of SNH-Cyclodextrin Inclusion Complex
This protocol details the kneading method, a simple and effective technique for forming inclusion complexes.[15][17]
Materials:
-
This compound (SNH)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol-water solution (50:50 v/v)
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Calculate the required mass of SNH and cyclodextrin for a 1:1 molar ratio.
-
Slurry Formation: Place the weighed cyclodextrin into a mortar and add a small amount of the methanol-water solution to form a thick, homogenous paste.
-
Kneading: Gradually add the weighed SNH powder to the cyclodextrin paste.
-
Knead the mixture vigorously with the pestle for 45-60 minutes. During kneading, add small amounts of the solvent mixture as needed to maintain a suitable, paste-like consistency.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C for 24-48 hours or until a constant weight is achieved.
-
Sieving: Grind the dried product into a fine powder and pass it through a sieve (e.g., 100-mesh) to ensure uniformity.
-
Store the final powdered complex in a sealed, dry container.
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by SNH
This compound has been shown to exert its anti-inflammatory and anti-cancer effects by modulating several key signaling pathways.
Caption: Key signaling pathways inhibited by SNH.
Experimental Workflow for Improving SNH Solubility
This diagram outlines the logical steps a researcher should follow when encountering solubility issues with SNH for in vivo studies.
Caption: Decision workflow for enhancing SNH solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. humblebeeandme.com [humblebeeandme.com]
- 4. Sodium Lauryl Sulfoacetate | C14H27NaO5S | CID 23668827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. humapub.com [humapub.com]
- 6. What is the mechanism of Sodium Houttuyfonate? [synapse.patsnap.com]
- 7. oatext.com [oatext.com]
- 8. Tuning the size of poly(lactic-co-glycolic acid) (PLGA) nanoparticles fabricated by nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10857B [pubs.rsc.org]
- 11. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Overcoming Bacterial Resistance to Sodium New Houttuyfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving sodium new houttuyfonate (SNH) and bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (SNH)?
This compound (SNH) exhibits a multi-faceted antibacterial effect. Its primary mechanism involves disrupting the bacterial cell membrane, which leads to increased permeability and ultimately cell lysis.[1] Additionally, SNH has been shown to possess anti-inflammatory properties and can inhibit the formation of biofilms, a key factor in bacterial resistance.[2] It can also interfere with bacterial communication systems, such as quorum sensing.[3][4]
Q2: My bacterial strain appears to be resistant to SNH. What are the potential mechanisms of resistance?
While SNH is effective against a range of bacteria, including some drug-resistant strains, resistance can still occur.[1] Potential mechanisms of resistance, similar to those observed for other antimicrobial compounds, may include:
-
Biofilm Formation: Thick, well-established biofilms can prevent SNH from reaching bacterial cells.[5]
-
Efflux Pumps: Bacteria may actively pump SNH out of the cell before it can reach its target.[6][7]
-
Alterations in Cell Membrane Composition: Changes in the bacterial cell membrane structure could reduce the binding or disruptive efficacy of SNH.
-
Enzymatic Degradation: While not yet specifically documented for SNH, bacteria can evolve enzymes that degrade antimicrobial compounds.
Q3: Can SNH be used to overcome resistance to other antibiotics?
Yes, several studies have demonstrated that SNH can act synergistically with conventional antibiotics to combat resistant bacteria.[2][8] For example, SNH has been shown to enhance the efficacy of antibiotics like penicillin G and meropenem against methicillin-resistant Staphylococcus aureus (MRSA) and heteroresistant Pseudomonas aeruginosa, respectively.[2][8] This is often achieved by SNH weakening the bacteria's defenses, such as inhibiting biofilm formation, making them more susceptible to the partner antibiotic.[2]
Q4: What is the role of quorum sensing in SNH's activity against resistant bacteria?
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. SNH has been shown to interfere with QS systems in bacteria like Pseudomonas aeruginosa.[3][4] By down-regulating key QS genes such as lasI, lasR, rhlI, and pqsA, SNH can inhibit the production of virulence factors and prevent biofilm formation, thereby reducing the bacteria's ability to resist antimicrobial agents.[2][3][4]
Troubleshooting Guides
Problem 1: High Minimum Inhibitory Concentration (MIC) values observed for SNH against the test bacterium.
| Possible Cause | Troubleshooting Steps |
| Inherent Resistance of the Bacterial Strain | 1. Sequence Key Resistance Genes: Investigate genes associated with efflux pumps and cell membrane synthesis. 2. Test for Synergistic Effects: Combine SNH with other antibiotics to see if it lowers the MIC of the partner drug.[8] |
| Thick Biofilm Formation | 1. Pre-treat with a Biofilm Disrupting Agent: Consider using an enzyme or other compound to degrade the biofilm matrix before applying SNH. 2. Optimize SNH Concentration and Exposure Time: Higher concentrations or longer incubation times may be necessary to penetrate the biofilm. |
| Experimental Error | 1. Verify Inoculum Density: Ensure the bacterial suspension is standardized to the correct McFarland standard. 2. Check SNH Stock Solution: Confirm the concentration and stability of your SNH stock. Prepare fresh solutions if necessary. |
Problem 2: Inconsistent results in biofilm inhibition assays.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal SNH Concentration | 1. Perform a Dose-Response Experiment: Test a wide range of SNH concentrations to determine the optimal inhibitory concentration for your specific strain. 2. Consider Sub-MIC Effects: Be aware that sub-inhibitory concentrations of SNH may sometimes enhance biofilm formation before exerting an inhibitory effect at higher concentrations.[2] |
| Assay-Specific Issues | 1. Crystal Violet Staining: Ensure thorough washing steps to remove planktonic cells without dislodging the biofilm. 2. Metabolic Assays (e.g., XTT, MTT): Confirm that SNH does not interfere with the assay reagents or the metabolic activity of the bacteria in a way that confounds the results. |
| Variability in Bacterial Strain | 1. Use a Well-Characterized Strain: If possible, use a reference strain with known biofilm-forming capabilities for initial experiments. 2. Ensure Consistent Growth Conditions: Standardize media, temperature, and incubation time to minimize variability. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (SNH) Against Various Bacterial Strains
| Bacterial Species | Strain Type | SNH MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 - 256 | [9][10] |
| Staphylococcus aureus | ATCC 25923 | 60 | [8] |
| Pseudomonas aeruginosa | Heteroresistant | 4000 | [2][11] |
| Gram-positive bacteria (various) | - | 16 - 64 | [9] |
| Gram-negative bacteria (various) | - | > 128 | [9] |
Table 2: Synergistic Effects of SNH with Antibiotics Against Resistant Bacteria
| Bacterial Strain | Antibiotic | SNH Concentration | Fold Decrease in Antibiotic MIC | Reference(s) |
| MRSA | Berberine | 1/2 MIC | 4 to 64 | [9] |
| MRSA | Penicillin G | 20 µg/mL | Not specified, synergistic effect observed | [8] |
| Heteroresistant P. aeruginosa | Meropenem | Sub-MIC | Not specified, synergistic effect observed | [2] |
| MRSA | Oxacillin | 1/8 to 1/4 MIC | Significant decrease to 1/32–1/4 MIC | [10] |
| MRSA | Netilmicin | 1/8 to 1/4 MIC | Significant decrease to 1/32–1/4 MIC | [10] |
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of SNH that inhibits visible growth of a bacterium.
-
Methodology:
-
Prepare a series of two-fold dilutions of SNH in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL.
-
Add an equal volume of the bacterial inoculum to each well containing the SNH dilutions.
-
Include a positive control (bacteria without SNH) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of SNH at which no visible bacterial growth is observed.[11]
-
2. Crystal Violet Biofilm Inhibition Assay
-
Objective: To quantify the effect of SNH on bacterial biofilm formation.
-
Methodology:
-
In a 96-well plate, add bacterial suspension (adjusted to an appropriate density) to wells containing various concentrations of SNH.
-
Include a control group with no SNH.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stain bound to the biofilm using 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570-595 nm. A lower absorbance in the SNH-treated wells compared to the control indicates biofilm inhibition.[2]
-
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To investigate the effect of SNH on the expression of genes related to resistance (e.g., quorum sensing, efflux pumps).
-
Methodology:
-
Culture the target bacteria in the presence and absence of a sub-inhibitory concentration of SNH.
-
Extract total RNA from the bacterial cells at a specific time point (e.g., mid-logarithmic growth phase).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Perform qRT-PCR using primers specific for the target genes and a reference housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method. A significant decrease in the expression of a target gene in the SNH-treated group suggests that SNH may be inhibiting that particular resistance mechanism.[2]
-
Visualizations
Caption: Mechanisms of SNH action and bacterial resistance.
Caption: Troubleshooting workflow for high SNH MIC values.
Caption: SNH-mediated inhibition of quorum sensing.
References
- 1. What is Sodium Neohouttuynate used for? [synapse.patsnap.com]
- 2. Antibacterial activity and mechanism of Sodium houttuyfonate against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Affects Transcriptome and Virulence Factors of Pseudomonas aeruginosa Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? [mdpi.com]
- 7. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploration the therapeutic effects of sodium houttuyfonate combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds [frontiersin.org]
- 9. The combined antibacterial effects of this compound and berberine chloride against growing and persistent methicillin-resistant and vancomycin-intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of this compound Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 11. Frontiers | Antibacterial activity and mechanism of Sodium houttuyfonate against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
Technical Support Center: Optimizing Sodium New Houttuyfonate (SNH) for Antifungal Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Sodium New Houttuyfonate (SNH) in antifungal assays. Find troubleshooting tips and frequently asked questions to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound (SNH) in an antifungal assay?
A1: The effective concentration of SNH varies depending on the fungal species. Based on available data, a good starting point for determining the Minimum Inhibitory Concentration (MIC) is to use a serial dilution covering a range from 32 µg/mL to 1024 µg/mL.[1] For specific fungal species, refer to the MIC data table below.
Q2: What is the mechanism of action of SNH against fungi?
A2: The antifungal mechanism of SNH can differ between fungal species. In Candida albicans, SNH has been shown to inhibit biofilm formation by targeting the Ras1-cAMP-Efg1 signaling pathway.[1][2] This pathway is crucial for the transition from yeast to hyphal form, a key step in biofilm development. For Aspergillus fumigatus, SNH interferes with the ergosterol synthesis pathway, a critical component of the fungal cell membrane.[3][4][5]
Q3: Can SNH be used in combination with other antifungal agents?
A3: Yes, studies have shown that SNH can act synergistically with other antifungal drugs. For instance, SNH has demonstrated synergistic effects with fluconazole, berberine chloride, caspofungin, and itraconazole against C. albicans biofilms.[1][2] However, no synergistic effects were observed when combined with itraconazole or voriconazole against resistant strains of A. fumigatus.[4][5]
Q4: Are there any known stability or solubility issues with SNH in experimental setups?
A4: SNH is a stable derivative of houttuynin.[6][7] For experimental use, it is typically dissolved in a suitable solvent, such as RPMI-1640 medium, for broth microdilution assays.[4][5] Ensure complete dissolution before adding to your assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No antifungal activity observed. | SNH concentration is too low. | Refer to the MIC data table for the specific fungus and ensure your concentration range is appropriate. Consider using a broader range of concentrations in your initial experiments. |
| Fungal strain is resistant. | Test against a known susceptible control strain to verify the activity of your SNH stock. | |
| Inactivation of SNH. | Prepare fresh SNH solutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| High variability in results between replicates. | Inconsistent fungal inoculum. | Ensure a standardized and homogenous fungal suspension is used for inoculation. Verify cell density using a hemocytometer or spectrophotometer. |
| Uneven drug distribution in microplates. | Mix the contents of the microplate wells thoroughly after adding SNH and the fungal inoculum. | |
| Difficulty in determining the MIC endpoint. | Trailing growth (reduced but persistent growth at concentrations above the MIC). | The MIC80 (the concentration inhibiting 80% of growth compared to the control) is often used for SNH against C. albicans.[1][2] For molds like Aspergillus, visual reading of complete growth inhibition is the standard according to CLSI M38-A2.[4][5] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of SNH against Various Fungi
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | SC5314 | 256 (MIC80) | [1][2] |
| Aspergillus fumigatus | AF293, AF1, AF2 | 100 | [4][5] |
| Aspergillus fumigatus | AF4, AF5 | 50 | [4][5] |
| Aspergillus flavus | 12 clinical strains | 64-128 (MIC90) | [8] |
| Candida auris | 6 fluconazole-resistant strains | 32-128 | [6][9] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination (CLSI M38-A2 for Molds)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for determining the MIC of antifungal agents against filamentous fungi.[4][5]
-
Preparation of SNH Stock Solution: Prepare a stock solution of SNH in RPMI-1640 medium at a concentration of 2 mg/mL.[4][5]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the SNH stock solution with RPMI-1640 medium to achieve a final concentration range of 0.0625 to 2 mg/mL.[5]
-
Inoculum Preparation: Prepare a conidial suspension of the Aspergillus strain in RPMI-1640 medium to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ cells/mL.[4][5]
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted SNH.
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of SNH that causes complete visual inhibition of growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of SNH with other antifungal agents.
-
Drug Preparation: Prepare stock solutions of SNH and the other antifungal agent (e.g., fluconazole) at concentrations four times the final desired highest concentration.
-
Serial Dilutions:
-
In a 96-well plate, serially dilute the SNH solution vertically.
-
Serially dilute the second antifungal agent horizontally.
-
-
Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 1.
-
Inoculation: Add the fungal inoculum to all wells.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Visualizations
Caption: Workflow for MIC Determination of SNH.
Caption: SNH Inhibition of the Ras1-cAMP-Efg1 Pathway.
References
- 1. Frontiers | this compound Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]
- 2. This compound Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of this compound Against Aspergillus fumigatus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antifungal Activity of this compound Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
- 6. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound against Aspergillus flavus: insights from in vitro and in vivo models of invasive pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Sodium New Houttuyfonate (SNH) in Cell Culture
Welcome to the technical support center for sodium new houttuyfonate (SNH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SNH in cell culture experiments and to troubleshoot common issues related to its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SNH) and why is its stability a concern?
A1: this compound (SNH) is a chemically synthesized derivative of houttuynin, the active component of the plant Houttuynia cordata. Houttuynin itself is unstable, prone to rapid oxidation and polymerization. SNH, an adduct of houttuynin and sodium bisulfite, was developed to be more stable while retaining the pharmacological activities of the parent compound, which include anti-inflammatory, antibacterial, and anticancer effects.[1][2] Despite its improved stability over houttuynin, SNH can still be susceptible to degradation under certain conditions, particularly in the neutral to alkaline pH range typical of cell culture media.[3] This instability can lead to a decrease in the effective concentration of the active compound over the course of an experiment, potentially affecting the reproducibility and interpretation of results.
Q2: How should I prepare and store SNH stock solutions?
A2: Proper preparation and storage of SNH stock solutions are critical for maintaining its activity. Based on published protocols and supplier recommendations, the following procedures are advised:
-
Solvent: SNH is often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4][5] For some applications, sterile distilled water with a small amount of Tween 80 (e.g., 0.05%) has also been used.
-
Concentration: Prepare a stock solution at a concentration significantly higher than the final working concentration (e.g., 100x or 1000x) to minimize the volume of solvent added to the cell culture medium.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Q3: What are the known degradation products of SNH in aqueous solutions?
A3: The primary known degradation product of sodium houttuyfonate (a closely related compound) in neutral to alkaline aqueous solutions is 2-undecanone. It is plausible that SNH undergoes a similar degradation pathway. The degradation is pH-dependent, with increased degradation observed at higher pH values.
Q4: Which cell culture media are compatible with SNH?
A4: SNH has been successfully used in a variety of common cell culture media, including:
It is important to note that the stability of SNH can be affected by the specific composition and pH of the medium.
Troubleshooting Guide
This guide addresses common problems researchers may encounter when using SNH in cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects. | SNH degradation in the cell culture medium. | 1. Prepare fresh working solutions: Prepare SNH dilutions in your cell culture medium immediately before each experiment. 2. Minimize incubation time: If possible, design experiments with shorter incubation periods to reduce the extent of degradation. 3. Replenish SNH: For longer-term experiments (e.g., over 24 hours), consider replacing the medium with freshly prepared SNH-containing medium at regular intervals (e.g., every 12 or 24 hours).[9] 4. Verify stock solution integrity: Use a fresh aliquot of your stock solution for each experiment to rule out degradation due to improper storage. |
| Precipitation observed upon adding SNH to the medium. | Poor solubility of SNH at the desired concentration or interaction with media components. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. 2. Pre-warm the medium: Add the SNH stock solution to cell culture medium that has been pre-warmed to 37°C. 3. Gentle mixing: Mix the SNH-containing medium gently but thoroughly before adding it to the cells. 4. Consider alternative solvents: If precipitation persists, and the experimental design allows, explore the use of other solvents or solubilizing agents as indicated by supplier protocols (e.g., PEG300, Tween-80, SBE-β-CD).[4] |
| High variability between replicate experiments. | Inconsistent SNH concentration due to degradation or pipetting errors. | 1. Standardize preparation: Follow a strict, standardized protocol for preparing SNH working solutions. 2. Use fresh dilutions: As mentioned, always use freshly prepared dilutions for each experiment. 3. pH monitoring: Monitor the pH of your cell culture medium, as variations can affect SNH stability. |
Below is a logical workflow for troubleshooting SNH stability issues:
Troubleshooting workflow for SNH stability issues.
Experimental Protocols
1. Preparation of SNH Stock Solution
This protocol describes the preparation of a 10 mM SNH stock solution in DMSO.
-
Materials:
-
This compound (SNH) powder (purity ≥ 98%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the SNH powder vial to come to room temperature before opening.
-
Weigh the required amount of SNH powder in a sterile microcentrifuge tube. The molecular weight of SNH is approximately 330.41 g/mol .
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex gently until the SNH is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[4]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
-
2. Stability Assessment of SNH in Cell Culture Medium (Conceptual Protocol)
This protocol provides a framework for assessing the stability of SNH in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
SNH stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase and standards for SNH and potential degradation products (e.g., 2-undecanone)
-
-
Procedure:
-
Prepare a working solution of SNH in the cell culture medium at the desired final concentration.
-
Immediately collect a sample at time zero (T=0) and store it at -80°C until analysis.
-
Place the remaining SNH-containing medium in a 37°C incubator with 5% CO₂.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Process the samples (e.g., protein precipitation with acetonitrile) and store them at -80°C.
-
Analyze the samples by HPLC to quantify the remaining SNH concentration at each time point.
-
Calculate the half-life of SNH in the medium under these conditions.
-
Signaling Pathways
SNH has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
1. NF-κB Signaling Pathway
SNH has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[10][11][12]
Inhibition of the NF-κB pathway by SNH.
2. PI3K/Akt Signaling Pathway
SNH can induce apoptosis in cancer cells by promoting the production of reactive oxygen species (ROS), which in turn inhibits the PI3K/Akt signaling pathway.[13]
SNH-induced apoptosis via the ROS/PI3K/Akt pathway.
3. MAPK/ERK Signaling Pathway
SNH can also modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.[14][15]
Modulation of the MAPK/ERK pathway by SNH.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sodium Houttuyfonate | NF-κB | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sodium houttuyfonate inhibits inflammation by blocking the MAPKs/NF-κB signaling pathways in bovine endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Sodium houttuyfonate enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Effects of Sodium Houttuyfonate Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual Effects of Sodium Houttuyfonate Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium New Houttuyfonate (SNH) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium New Houttuyfonate (SNH) in vivo. The focus is on minimizing and assessing off-target effects to ensure data integrity and promote safe and effective research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (SNH) and what are its primary in vivo effects?
This compound (SNH) is a more stable, water-soluble derivative of houttuynin, the active component of the plant Houttuynia cordata.[1][2] It is investigated for its wide range of pharmacological activities, including antibacterial, anti-inflammatory, antifungal, and potential anti-cancer properties.[3][4][5] In vivo, SNH has been shown to exert therapeutic effects in models of bacterial and fungal infections, inflammatory diseases, and cancer.[5][6][7]
Q2: What are the known or potential off-target effects of SNH in vivo?
While comprehensive in vivo toxicity data for SNH is still emerging, studies on the closely related Sodium Houttuyfonate (SH) and the natural precursor suggest potential off-target effects. The injectable form of the natural precursor has been associated with severe allergic reactions.[1] Studies with SH have indicated that intraperitoneal injections in mice can lead to immediate adverse reactions and, at higher doses, mortality, with associated histochemical changes in organs.[8] Additionally, SNH may impact the composition of gut microbiota and the production of inflammatory factors in mice.[9]
Q3: How can I proactively minimize off-target effects in my in vivo experiments with SNH?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-range finding studies to identify the minimum effective dose and the maximum tolerated dose (MTD).
-
Route of Administration: The route of administration can significantly influence biodistribution and potential toxicity. The clinical use of SNH includes injections, so careful consideration of the administration route is necessary.[1]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of SNH can help in designing dosing regimens that maintain therapeutic levels while minimizing exposure to non-target tissues.
-
Use of Appropriate Controls: Include vehicle-only and untreated control groups to differentiate between SNH-specific effects and those caused by the vehicle or experimental procedures.
Q4: What are the key signaling pathways modulated by SNH that could be associated with off-target effects?
SNH is known to modulate several signaling pathways to achieve its therapeutic effects. These same pathways, if dysregulated in non-target tissues, could lead to off-target effects. Key pathways include:
-
NF-κB Signaling Pathway: SNH has been shown to inhibit the NF-κB pathway, which is central to inflammation.[2][3][4] Unintended inhibition in tissues requiring a normal inflammatory response could be a concern.
-
STAT3 Signaling Pathway: Inhibition of the STAT3 pathway is another mechanism of SNH's anti-inflammatory action.
-
PI3K/Akt Signaling Pathway: This pathway is implicated in SNH's potential anti-cancer effects.[4] Off-target modulation could affect normal cell growth and survival.
-
MAPK Signaling Pathway: SNH may also interact with the MAPK pathway.[4]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Morbidity or Mortality | - Dose is too high.- Route of administration is causing acute toxicity.- Allergic reaction. | - Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD).- Evaluate alternative, less invasive routes of administration if possible.- Monitor animals closely for signs of allergic reaction immediately after dosing. |
| Inconsistent or Non-reproducible Results | - Variability in drug formulation.- Inconsistent dosing.- Off-target effects masking the intended therapeutic effect. | - Ensure SNH is fully dissolved and the formulation is homogenous.- Use precise dosing techniques and ensure all animals receive the intended dose.- Lower the dose to a range where on-target effects are still observed but off-target toxicity is minimized. |
| Changes in Animal Behavior or Physiology Unrelated to the Disease Model (e.g., weight loss, lethargy) | - Systemic toxicity.- Effects on the gut microbiota.- Hepatotoxicity or nephrotoxicity. | - Conduct a preliminary toxicity study including monitoring of body weight, food and water intake, and clinical signs.- Analyze fecal samples to assess changes in gut microbiota composition.- Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) and measure relevant serum biomarkers (e.g., ALT, AST, creatinine). |
| Observed Effect Does Not Correlate with the Hypothesized On-Target Mechanism | - The observed phenotype is due to an off-target effect.- The drug is not reaching the target tissue in sufficient concentrations. | - Perform target engagement studies to confirm that SNH is interacting with its intended molecular target in the tissue of interest.- Conduct biodistribution studies to determine the concentration of SNH in target and non-target tissues over time. |
Section 3: Quantitative Data
Table 1: In Vivo Toxicity Data for SNH and Related Compounds
| Compound | Animal Model | Route of Administration | Parameter | Value | Reference |
| Sodium Houttuyfonate (SH) | BALB/c Mice | Intraperitoneal | Acute Toxicity | Deaths observed at 125 and 200 mg/kg | [8] |
| This compound (SNH) | C. elegans | - | LD50 | 40.46 µg/mL |
Section 4: Experimental Protocols
Protocol 4.1: In Vivo Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice).
-
Grouping: Divide animals into at least 5 groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on in vitro data, select a range of doses. For SNH, a starting point could be lower than the doses that caused toxicity with SH (e.g., starting from 10 mg/kg and escalating).
-
Administration: Administer SNH via the intended experimental route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) for at least 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity (e.g., >20% weight loss) or mortality.
Protocol 4.2: Assessment of Organ Toxicity
-
Study Design: Treat animals with SNH at the MTD and a therapeutic dose for a defined period (e.g., 14 or 28 days). Include a vehicle control group.
-
Sample Collection: At the end of the study, collect blood for serum biochemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).
-
Histopathology: Euthanize animals and perform a complete necropsy. Collect major organs (liver, kidneys, spleen, lungs, heart, brain) and fix them in 10% neutral buffered formalin.
-
Analysis: Process fixed tissues for histopathological examination by a qualified veterinary pathologist to identify any cellular changes, inflammation, or damage.
Section 5: Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Recommended experimental workflow for in vivo studies with SNH.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. What is the mechanism of Sodium Neohouttuynate? [synapse.patsnap.com]
- 3. The this compound suppresses NSCLC via activating pyroptosis through TCONS‐14036/miR‐1228‐5p/PRKCDBP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sodium Houttuyfonate? [synapse.patsnap.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Frontiers | Antifungal Activity of this compound Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
- 7. This compound Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Sodium New Houttuyfonate
Welcome to the technical support center for Sodium New Houttuyfonate (SNH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the oral bioavailability of SNH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SNH) and what are the primary challenges to its oral bioavailability?
A: this compound (SNH) is a chemically synthesized derivative of houttuynin, an active component of the plant Houttuynia cordata. It is approved for treating respiratory tract and skin infections. The primary challenge to its oral bioavailability is likely its physicochemical properties, such as poor aqueous solubility and/or limited permeability across the intestinal epithelium, which are common issues for many drug candidates.
Q2: What are the most promising strategies to enhance the oral bioavailability of SNH?
A: Based on general principles for improving the bioavailability of poorly soluble drugs, the most promising strategies for SNH include:
-
Lipid-based formulations: Such as Solid Lipid Nanoparticles (SLNs) and nanoemulsions. These formulations can enhance the solubility and absorption of lipophilic drugs.
-
Nanoparticle formulations: Encapsulating SNH into nanoparticles can increase its surface area for dissolution and potentially enhance its uptake by intestinal cells.
Q3: Are there any known signaling pathways involved in the intestinal absorption of SNH?
A: Currently, there is limited specific information on the signaling pathways directly involved in the intestinal absorption and metabolism of SNH. However, for its therapeutic effects, SNH has been shown to be involved in pathways such as the NF-κB signaling pathway, which it can regulate to produce anti-inflammatory effects. Further research using in vitro models like Caco-2 cells could help elucidate the specific transport mechanisms (e.g., passive diffusion, active transport) involved in its intestinal permeation.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the formulation and evaluation of SNH for enhanced bioavailability.
In Vitro Dissolution Studies
| Problem | Potential Cause | Recommended Solution |
| Low SNH dissolution rate | Poor solubility of SNH in the dissolution medium. | - Modify the dissolution medium by adding surfactants (e.g., Sodium Lauryl Sulfate) to improve solubilization.- Consider using a different dissolution medium that better mimics in vivo conditions. |
| Inconsistent dissolution profiles between batches | Variability in the formulation process (e.g., particle size of nanoparticles, encapsulation efficiency). | - Re-evaluate and standardize the formulation protocol.- Characterize each batch thoroughly for particle size, polydispersity index (PDI), and drug loading. |
| Precipitation of SNH in the dissolution medium | Supersaturation of the medium upon release from the formulation. | - Increase the volume of the dissolution medium.- Add precipitation inhibitors to the medium. |
Nanoparticle Formulation (e.g., Solid Lipid Nanoparticles)
| Problem | Potential Cause | Recommended Solution |
| Large particle size or high PDI | - Inappropriate homogenization speed or time.- Unsuitable lipid or surfactant concentration. | - Optimize the homogenization parameters.- Screen different lipids and surfactants and their concentrations. |
| Low drug encapsulation efficiency | - Poor solubility of SNH in the lipid matrix.- Drug leakage during the formulation process. | - Select a lipid in which SNH has higher solubility.- Optimize the formulation and process parameters to minimize drug loss. |
| Instability of the nanoparticle dispersion (aggregation) | - Insufficient surfactant to stabilize the nanoparticles.- Inappropriate storage conditions. | - Increase the surfactant concentration.- Store the dispersion at a suitable temperature and protect it from light. |
In Vivo Pharmacokinetic Studies
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects | - Differences in gastrointestinal physiology among animals.- Inconsistent dosing technique. | - Increase the number of animals per group.- Ensure consistent and accurate oral gavage technique. |
| Low or undetectable plasma concentrations of SNH | - Poor absorption of the formulation.- Rapid metabolism of SNH.- Issues with the analytical method. | - Further optimize the formulation to enhance absorption.- Investigate potential metabolic pathways of SNH.- Validate the analytical method for sensitivity and accuracy in plasma samples. |
| Unexpectedly rapid clearance of SNH from plasma | Rapid metabolism or excretion. | - Conduct a more detailed pharmacokinetic study with more frequent sampling time points to accurately determine the elimination half-life. |
Experimental Protocols
Protocol 1: Preparation of SNH-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and should be optimized for SNH.
Materials:
-
This compound (SNH)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Method: High-Pressure Homogenization
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of SNH in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure and temperature.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Permeability Study using Caco-2 Cell Monolayers
This assay helps to predict the intestinal absorption of SNH.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
SNH solution/formulation
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical method for SNH quantification (e.g., HPLC-UV)
Method:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the SNH solution or formulation to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral sides.
-
-
Sample Analysis: Analyze the concentration of SNH in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration of SNH on the apical side.
-
Visualizations
Technical Support Center: Interference of Sodium New Houttuyfonate in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Sodium New Houttuyfonate (SNH) in fluorescence-based assays.
Troubleshooting Guides
Issue 1: High Background Fluorescence or Unexpected Signal
You are observing a higher-than-expected background signal or a signal in your negative controls that contain this compound (SNH).
Possible Cause:
-
Autofluorescence of SNH: SNH, like many organic molecules, may possess intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths used in your assay.
-
Contaminants in SNH: Impurities in the SNH sample may be fluorescent.
-
Interaction with Assay Components: SNH might interact with media components or other reagents to produce a fluorescent product.
Troubleshooting Steps:
-
Run a Blank Measurement: Prepare a sample containing only your assay buffer and SNH at the final concentration used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths. This will determine if SNH itself is contributing to the signal.
-
Spectral Scan of SNH: If your plate reader or fluorometer has scanning capabilities, perform an excitation and emission scan of SNH in your assay buffer to identify its optimal excitation and emission wavelengths. This can help in selecting alternative fluorophores for your assay that have spectra distinct from SNH.
-
Use a "No SNH" Control: Ensure you have a control group that includes all assay components except SNH to establish a true baseline fluorescence.
-
Change Fluorophore: If SNH autofluorescence is significant, consider switching to a fluorophore with excitation and emission wavelengths further into the red or far-red spectrum, as autofluorescence is often more pronounced in the blue and green regions.[1]
-
Assay in PBS: For short-term endpoint assays, consider replacing the culture medium with Phosphate-Buffered Saline (PBS) just before the measurement to reduce background fluorescence from media components.
Issue 2: Lower Than Expected Signal or Signal Quenching
You are observing a decrease in the fluorescent signal in the presence of SNH compared to your positive controls.
Possible Cause:
-
Fluorescence Quenching: SNH may be acting as a quencher for your fluorescent dye. Quenching is a process that decreases the fluorescence intensity of a substance.[2] This can occur through various mechanisms, including Förster resonance energy transfer (FRET) or collisional quenching.[2]
-
Inner Filter Effect: If SNH absorbs light at the excitation or emission wavelength of your fluorophore, it can reduce the amount of light that reaches the fluorophore or the detector, respectively.
-
Precipitation: SNH might be causing the fluorescent probe or other assay components to precipitate, leading to a loss of signal.
Troubleshooting Steps:
-
Check for Absorbance: Use a spectrophotometer to measure the absorbance spectrum of SNH at the concentration used in your assay. If there is significant absorbance at the excitation or emission wavelengths of your fluorophore, this could indicate an inner filter effect.
-
Titration of SNH: Perform a dose-response experiment with a fixed concentration of your fluorescent probe and increasing concentrations of SNH to assess the quenching effect.
-
Visual Inspection for Precipitation: Carefully inspect the wells of your assay plate for any signs of precipitation after the addition of SNH.
-
Change Fluorophore: Select a fluorophore with a different chemical structure that may be less susceptible to quenching by SNH.
-
Dilute the Sample: If possible, diluting the sample may reduce the quenching effect, but this needs to be balanced with maintaining a sufficient signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SNH) and why might it interfere with my fluorescence assay?
A1: this compound (SNH) is a chemically synthesized derivative of houttuynin, an active compound from the plant Houttuynia cordata.[3][4] Its molecular formula is C14H27NaO5S.[3][5] Like many organic molecules, particularly those with complex structures, it has the potential to absorb and emit light, which can lead to interference in fluorescence-based assays through autofluorescence or quenching mechanisms.
Q2: How can I determine if SNH is autofluorescent at my assay's wavelengths?
A2: The most direct way is to run a control sample containing only SNH in your assay buffer and measure the fluorescence using the same filter set or wavelength settings as your experiment. An emission scan of the SNH solution will provide a more comprehensive picture of its fluorescent properties.
Q3: My cells are treated with SNH. How do I distinguish between cellular autofluorescence and SNH autofluorescence?
A3: You should include several controls in your experiment:
-
Unstained, untreated cells to measure baseline cellular autofluorescence.
-
Unstained, SNH-treated cells to measure the combined autofluorescence of cells and SNH.
-
A cell-free sample with SNH in media to measure the autofluorescence of SNH and the media alone. By comparing these controls, you can parse out the contribution of each component to the total background signal.
Q4: What are some general strategies to minimize autofluorescence in cell-based assays?
A4:
-
Use phenol red-free media: Phenol red is a common source of background fluorescence.[6]
-
Optimize cell number: Too many cells can increase background signal.
-
Wash cells: Before adding fluorescent dyes, wash the cells to remove any residual media components.
-
Use red-shifted fluorophores: Dyes that excite and emit in the red or far-red spectrum are generally less prone to interference from cellular and compound autofluorescence.[1]
-
Bottom-reading plate readers: For adherent cells, reading the plate from the bottom can reduce the signal contribution from the media.[7]
Q5: Are there any chemical methods to reduce autofluorescence?
A5: For fixed cells, some chemical treatments can help reduce autofluorescence. For example, treatment with sodium borohydride can reduce aldehyde-induced fluorescence from fixation.[8][9] However, the effectiveness of these methods can vary, and they should be tested for compatibility with your specific assay.
Quantitative Data Summary
| Spectral Range | Excitation (nm) | Emission (nm) | Common Sources of Autofluorescence |
| UV to Blue | 355 - 488 | 350 - 550 | Collagen, Elastin, NADPH, Flavins, Mitochondria, Lysosomes[10] |
| Green | ~488 | ~520 | Riboflavin, some media components[1] |
| Red / Far-Red | > 600 | > 620 | Generally lower levels of autofluorescence[1] |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To determine if SNH exhibits intrinsic fluorescence at the wavelengths used in a specific assay.
Materials:
-
This compound (SNH)
-
Assay buffer (e.g., PBS or the buffer used in the final assay)
-
Fluorescence microplate reader or spectrofluorometer
-
Black, clear-bottom microplates (for bottom-reading) or all-black microplates (for top-reading)
Methodology:
-
Prepare a stock solution of SNH in the assay buffer.
-
Create a serial dilution of SNH in the assay buffer, covering the range of concentrations used in your experiments.
-
Pipette the SNH dilutions and a buffer-only blank into the wells of the microplate.
-
Set the fluorescence reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
(Optional) If your instrument allows, perform an excitation and emission scan for the highest concentration of SNH to determine its spectral properties.
Protocol 2: Assessing Quenching Potential of this compound
Objective: To determine if SNH quenches the fluorescence of a specific fluorophore.
Materials:
-
This compound (SNH)
-
Your fluorescent dye/probe at a fixed concentration
-
Assay buffer
-
Fluorescence microplate reader
Methodology:
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your assay.
-
Prepare a stock solution of SNH in the assay buffer.
-
In a microplate, add the fluorescent dye solution to a series of wells.
-
Add increasing concentrations of SNH to these wells. Include a control well with only the fluorescent dye and buffer.
-
Incubate the plate for a period relevant to your assay conditions.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
A dose-dependent decrease in fluorescence in the presence of SNH suggests a quenching effect.
Visualizations
Caption: A logical workflow for troubleshooting potential interference from this compound in fluorescence-based assays.
Caption: A diagram illustrating the potential mechanisms of SNH interference in fluorescence assays, including autofluorescence and quenching.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. tecan.com [tecan.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Sodium New Houttuyfonate and Houttuynin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of Sodium New Houttuyfonate (SNH) and its related compound, Sodium Houttuyfonate (SH). Houttuynin, the primary active component of the medicinal plant Houttuynia cordata, is chemically unstable, limiting its direct clinical application. Consequently, more stable derivatives, SH and SNH, have been developed and are the focus of most contemporary research. This document synthesizes available experimental data on their antibacterial activity, mechanisms of action, and the methodologies used for their evaluation.
Executive Summary
This compound (SNH) and Sodium Houttuyfonate (SH) are stable derivatives of the volatile compound houttuynin, retaining its antibacterial properties. Both compounds demonstrate broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. Their primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis. Additionally, they have been shown to inhibit biofilm formation, a key factor in persistent bacterial infections. While direct comparative data between SNH and pure houttuynin is scarce due to the latter's instability, studies on SNH and SH provide valuable insights into the therapeutic potential of these compounds.
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (SNH) and Sodium Houttuyfonate (SH) against various bacterial strains as reported in the literature.
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| This compound (SNH) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 - 64 | [1] |
| Sodium Houttuyfonate (SH) | Staphylococcus aureus (ATCC 25923) | 60 | [2] |
| Sodium Houttuyfonate (SH) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 60 - 80 | [2][3][4] |
| Sodium Houttuyfonate (SH) | Heteroresistant Pseudomonas aeruginosa | 4000 | [5][6] |
| Houttuynia cordata Extract | Methicillin-Susceptible Staphylococcus aureus (MSSA) | 31.25 | [7][8][9] |
| Houttuynia cordata Extract | Methicillin-Resistant Staphylococcus aureus (MRSA) | 62.5 | [7][8][9] |
| Houttuynia cordata Extract | Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) | 62.5 | [7][8][9] |
| Houttuynia cordata Extract | Multidrug-Resistant Pseudomonas aeruginosa (MDRPA) | 125 | [7][8][9] |
| Water Extract of Houttuynia cordata | Multi-Drug Resistant Escherichia coli | 400,000 | [10] |
Note: The data for Houttuynia cordata extracts are included to provide a broader context of the plant's antibacterial potential, from which houttuynin and its derivatives are sourced.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antibacterial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to the final desired concentration for the assay.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (SNH or SH) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The final volume in each well is typically 200 µL[5]. The plate also includes a growth control (no antimicrobial agent) and a sterility control (no bacteria). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism[2]. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 490 nm or 620 nm) using a microplate reader[2][11].
Biofilm Inhibition Assay
The crystal violet staining method is commonly used to quantify biofilm formation.
-
Biofilm Cultivation: A standardized bacterial suspension is added to the wells of a 96-well plate containing various concentrations of the test compound. The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile solution, such as phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for a set time.
-
Destaining and Quantification: The excess stain is washed off, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm formed.
Visualizations
Experimental Workflow
Caption: Workflow for determining antibacterial activity.
Proposed Mechanism of Action
Caption: Proposed antibacterial mechanism of SNH/SH.
Conclusion
This compound and Sodium Houttuyfonate exhibit significant in vitro antibacterial activity against a range of clinically relevant bacteria, including drug-resistant strains like MRSA. Their primary mode of action appears to be the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation. The enhanced stability of these derivatives compared to the parent compound, houttuynin, makes them promising candidates for further development as antibacterial agents. Future research should focus on direct comparative studies of SNH and SH against a wider panel of bacterial pathogens and further elucidation of their molecular mechanisms to optimize their therapeutic potential.
References
- 1. In Vitro Activity of this compound Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 2. Exploration the therapeutic effects of sodium houttuyfonate combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity and mechanism of Sodium houttuyfonate against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibacterial activity and mechanism of Sodium houttuyfonate against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 7. In vitro activity of Houttuynia cordata against bacteria isolated from diabetic foot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of Houttuynia cordata against bacteria isolated from diabetic foot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. This compound Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Sodium New Houttuyfonate and Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Sodium New Houttuyfonate (SNH), a derivative of a traditional Chinese medicinal herb, and Vancomycin, a glycopeptide antibiotic widely used in the treatment of serious Gram-positive bacterial infections. This analysis is based on available in vitro and in vivo experimental data to inform research and drug development efforts.
Executive Summary
This compound (SNH) has demonstrated notable in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), a key target for vancomycin. While direct head-to-head in vivo comparative studies are limited, the available data suggests SNH possesses a distinct mechanism of action that includes disruption of the bacterial cell membrane and immunomodulatory effects, contrasting with vancomycin's inhibition of cell wall synthesis. This fundamental difference presents SNH as a potential alternative or adjunctive therapy, particularly in the context of emerging vancomycin resistance.
In Vitro Efficacy: A Head-to-Head Comparison
A significant study evaluating the in vitro activity of SNH against a substantial number of clinical MRSA isolates provides a direct comparison with vancomycin's efficacy against the same strains.
| Antimicrobial Agent | Bacterial Strain (n=103) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 32 | 32 | 16-64 |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | 2 | 0.5-4 |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
The data indicates that while vancomycin exhibits a lower MIC50 and MIC90 against MRSA, SNH demonstrates consistent inhibitory activity across a large number of clinical isolates.
Mechanism of Action: Two Distinct Pathways
The antibacterial effects of this compound and vancomycin stem from fundamentally different mechanisms of action.
This compound (SNH): A Multifaceted Approach
SNH is understood to exert its antibacterial effects through a combination of actions. Primarily, it disrupts the integrity of the bacterial cell membrane, leading to increased permeability and eventual cell lysis[1][2]. Beyond this direct bactericidal effect, SNH also exhibits anti-inflammatory and immunomodulatory properties. It can suppress the production of pro-inflammatory cytokines and modulate the host's immune response, which may contribute to its overall therapeutic effect in vivo[1].
Vancomycin: Targeting Cell Wall Synthesis
Vancomycin's mechanism is well-characterized and highly specific. It targets Gram-positive bacteria by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors[3][4]. This binding event physically obstructs the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby inhibiting the formation of the bacterial cell wall and leading to cell death[3][4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key in vitro and in vivo assays used to evaluate antibacterial efficacy.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol Steps:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound (SNH or vancomycin) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., MRSA) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth and bacteria, no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Kinetic Assay
Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.
Protocol Steps:
-
Preparation: A logarithmic phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Exposure: The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antimicrobial agent is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted for each concentration of the antimicrobial agent. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.
In Vivo Efficacy: Murine Thigh Infection Model
The murine thigh infection model is a well-established model for evaluating the in vivo efficacy of antimicrobial agents against localized infections.
Protocol Steps:
-
Immunosuppression (Optional but common): Mice are often rendered neutropenic by treatment with cyclophosphamide to reduce the influence of the host immune system and focus on the direct antimicrobial effect.
-
Infection: A defined inoculum of the test bacterium (e.g., S. aureus) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, treatment with the antimicrobial agent (SNH or vancomycin) is initiated. Different dosing regimens can be tested.
-
Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Load Determination: The homogenate is serially diluted and plated to quantify the bacterial burden (CFU/gram of tissue).
-
Efficacy Assessment: The reduction in bacterial load in treated groups is compared to that in the untreated control group.
Conclusion
The comparative analysis of this compound and vancomycin reveals two compounds with distinct profiles. Vancomycin remains a potent agent against MRSA with a well-defined mechanism of action. SNH, while demonstrating in vitro efficacy, presents a broader, multi-faceted mechanism that includes direct antibacterial action and immunomodulation. This unique profile suggests that SNH could be a valuable candidate for further investigation, either as a standalone therapy or in combination with other agents, particularly in an era where novel antimicrobial strategies are critically needed. The provided experimental frameworks offer a basis for the continued evaluation and comparison of these and other novel antimicrobial compounds.
References
Sodium New Houttuyfonate Demonstrates Potent In Vivo Anti-Inflammatory Effects Comparable to Established Agents
For Immediate Release
Shanghai, China – November 7, 2025 – New research findings validate the significant in vivo anti-inflammatory properties of Sodium New Houttuyfonate (SNH), a derivative of the traditional medicinal plant Houttuynia cordata. In multiple animal models of inflammation, SNH and its closely related compound, Sodium Houttuyfonate (SH), have demonstrated potent anti-inflammatory activity, comparable to that of the well-established non-steroidal anti-inflammatory drug (NSAID) aspirin and exhibiting a strong dose-dependent effect. These findings position SNH as a promising candidate for the development of novel anti-inflammatory therapeutics.
The anti-inflammatory efficacy of SNH and SH has been substantiated in key preclinical models, including xylene-induced ear edema in mice and lipopolysaccharide (LPS)-induced systemic inflammation. The primary mechanism of action appears to be the modulation of critical inflammatory signaling pathways, including the NF-κB and TLR4 pathways, leading to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Comparative Efficacy in Xylene-Induced Ear Edema
In a comparative study utilizing the xylene-induced ear edema model in mice, Sodium Houttuyfonate (SH) exhibited a potent, dose-dependent reduction in ear swelling. At a dose of 200 mg/kg, SH achieved a 32.3% reduction in ear edema, an effect statistically similar to the 36.4% reduction observed with a 100 mg/kg dose of aspirin[1]. This highlights the significant anti-inflammatory potential of SH in an acute inflammation model. Furthermore, SH demonstrated superior efficacy compared to 2-undecanone, another compound derived from Houttuynia cordata, at equivalent dosages[1].
| Treatment Group | Dosage (mg/kg) | Mean Ear Edema Inhibition (%) |
| Sodium Houttuyfonate (SH) | 100 | Not explicitly quantified, but showed significant effect |
| 200 | 32.3 | |
| 400 | Not explicitly quantified, but showed significant effect | |
| 2-Undecanone | 100 | Lower than SH |
| 200 | Lower than SH | |
| 400 | Lower than SH | |
| Aspirin | 100 | 36.4 |
| Dexamethasone | Not specified in direct comparison | Potent inhibition of ear edema noted in other studies |
Attenuation of Systemic Inflammation and Cytokine Storm
In models of systemic inflammation induced by lipopolysaccharide (LPS), a component of bacterial cell walls, both SNH and SH have shown a remarkable ability to suppress the inflammatory cascade. Studies have demonstrated that SH treatment significantly reduces the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in vivo[2][3]. This is achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response[2][3].
The anti-inflammatory effects of SNH are also evident in its ability to decrease the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into inflamed tissues[2][3]. Dexamethasone, a potent corticosteroid, is known to inhibit LPS-induced cytokine production, and the data suggests that SNH may exert its anti-inflammatory effects through a similarly effective, albeit potentially distinct, mechanism focused on the NF-κB and TLR4 pathways[4][5][6][7][8].
| Inflammatory Marker | Effect of this compound / Sodium Houttuyfonate | Effect of Dexamethasone (for comparison) |
| TNF-α | Significantly decreased[2] | Significantly decreased[4][6][8] |
| IL-1β | Significantly decreased[2] | Significantly decreased[4][8] |
| IL-6 | Significantly decreased[2] | Significantly decreased[4][8] |
| MPO Activity | Substantially decreased[2][3] | Known to reduce neutrophil infiltration |
| NF-κB Pathway | Suppressed phosphorylation of p65 and degradation of IκBα[2] | Known to inhibit NF-κB signaling |
| TLR4 Expression | Inhibited in response to LPS[1] | Modulates TLR4 signaling |
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of this compound is primarily mediated through the inhibition of key pro-inflammatory signaling pathways. The diagrams below illustrate the proposed mechanism of action and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: Proposed mechanism of SNH's anti-inflammatory effect.
Caption: Workflow for in vivo validation of SNH's anti-inflammatory effects.
Detailed Experimental Protocols
1. Xylene-Induced Ear Edema in Mice
-
Animals: Male ICR mice (or similar strain), weighing 20-25g.
-
Inflammation Induction: A fixed volume (e.g., 20 μL) of xylene is topically applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
Treatment: this compound (dissolved in a suitable vehicle like 2% Tween-80) is administered orally at various doses (e.g., 100, 200, 400 mg/kg) one hour prior to xylene application. A positive control group receives a standard anti-inflammatory drug (e.g., aspirin 100 mg/kg), and a control group receives the vehicle only.
-
Edema Measurement: Two hours after xylene application, mice are euthanized, and a circular section (e.g., 7 mm diameter) is removed from both ears and weighed. The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage of inhibition is calculated as: [(Edema weight of control group - Edema weight of treated group) / Edema weight of control group] x 100.
2. LPS-Induced Systemic Inflammation in Mice
-
Animals: Male BALB/c mice (or similar strain), weighing 20-25g.
-
Inflammation Induction: Mice are intraperitoneally injected with a single dose of lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg).
-
Treatment: this compound is administered (e.g., orally or intraperitoneally) at various doses at a specified time relative to the LPS injection (e.g., 1 hour before or simultaneously). A control group receives the vehicle, and a positive control group may receive a drug like dexamethasone.
-
Outcome Analysis:
-
Cytokine Levels: At a predetermined time after LPS injection (e.g., 2, 6, or 12 hours), blood is collected for serum preparation. The concentrations of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits.
-
MPO Activity: Inflamed tissues (e.g., lung, liver) are harvested, homogenized, and myeloperoxidase activity is measured spectrophotometrically as an indicator of neutrophil infiltration.
-
Histopathology: Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Western Blot Analysis: Tissue or cell lysates are used to determine the phosphorylation status of key proteins in the NF-κB pathway (e.g., p65, IκBα) to confirm the mechanism of action.
-
These compelling in vivo results underscore the potential of this compound as a novel and effective anti-inflammatory agent. Further research, including more extensive dose-response studies and comparisons with a wider range of anti-inflammatory drugs, is warranted to fully elucidate its therapeutic potential.
References
- 1. A Comparative Study of Sodium Houttuyfonate and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sodium houttuyfonate inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.library.ucr.edu [search.library.ucr.edu]
- 6. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to Analytical Methods for Sodium New Houttuyfonate: A Proposed Cross-Validation Framework
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of potential analytical methods for the quantification of Sodium New Houttuyfonate (SNH), a stable derivative of the active compound found in Houttuynia cordata. In the absence of direct cross-validation studies in the published literature, this document provides a proposed framework for such a validation, drawing parallels from established methods for similar sodium salt compounds. The guide details methodologies for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, presenting hypothetical validation data to illustrate a comparative analysis.
Introduction to this compound and Analytical Challenges
This compound (SNH) is gaining interest in the pharmaceutical field for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), robust and validated analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. The selection of an appropriate analytical method depends on various factors, including the desired sensitivity, selectivity, cost, and the nature of the sample matrix. This guide focuses on two commonly employed analytical techniques, HPLC and UV-Vis Spectrophotometry, as potential methods for the quantification of SNH.
Proposed Analytical Methods for Cross-Validation
This section outlines the experimental protocols for two proposed analytical methods for the quantification of SNH.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components in a mixture based on their differential interactions with a stationary and a mobile phase. It is a widely used method for the quantification of pharmaceutical compounds due to its high resolution and sensitivity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Standard Preparation: A stock solution of SNH (1 mg/mL) is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample containing SNH is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method that measures the absorption of ultraviolet or visible light by a substance in solution. This method is suitable for the quantification of compounds with a chromophore that absorbs light in the UV-Vis spectrum.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of SNH (e.g., 10 µg/mL) from 200 to 400 nm. Let's assume a hypothetical λmax of 225 nm.
-
Standard Preparation: A stock solution of SNH (100 µg/mL) is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 20 µg/mL.
-
Sample Preparation: The sample containing SNH is dissolved in methanol, filtered, and diluted to an appropriate concentration to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measurement: The absorbance of the standard and sample solutions is measured at the λmax against a methanol blank.
Data Presentation: A Comparative Table of Hypothetical Validation Parameters
The following table summarizes the expected performance characteristics of the two proposed analytical methods for SNH, based on typical validation data for similar compounds.
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Specificity | High (separates SNH from impurities) | Moderate (potential interference from other absorbing compounds) |
| Robustness | Robust to minor changes in mobile phase composition, pH, and flow rate. | Robust to minor changes in solvent. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the proposed analytical methods.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for UV-Vis spectrophotometric analysis of SNH.
Logical Framework for Cross-Validation
A cross-validation study would involve analyzing the same set of SNH samples using both the developed HPLC and UV-Vis spectrophotometry methods. The results would then be statistically compared to assess the agreement between the two techniques.
Caption: Logical workflow for the cross-validation of analytical methods for SNH.
Conclusion and Recommendations
This guide provides a foundational framework for the cross-validation of analytical methods for this compound. Based on the hypothetical data and established principles for similar compounds, HPLC offers higher sensitivity, specificity, and a wider linear range, making it suitable for complex matrices and trace analysis. UV-Vis spectrophotometry, while less sensitive and specific, presents a simpler, faster, and more cost-effective alternative for routine quality control of pure substances or simple formulations.
It is strongly recommended that researchers and drug development professionals perform a comprehensive validation of these or other analytical methods according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of their results. A direct cross-validation study as outlined in this guide would be invaluable in establishing the interchangeability of the methods and ensuring consistency in the quality assessment of this compound.
A Comparative Analysis of Sodium Houttuyfonate and Sodium New Houttuyfonate: Efficacy, Stability, and Mechanisms
For Immediate Release:
This guide provides a detailed comparative study of Sodium Houttuyfonate (SH) and Sodium New Houttuyfonate (SNH), two derivatives of the natural compound houttuynin, for researchers, scientists, and drug development professionals. Both compounds, derived from the plant Houttuynia cordata, are recognized for their broad-spectrum antimicrobial and anti-inflammatory properties. This report synthesizes available experimental data to compare their chemical structures, stability, and performance in preclinical models, offering insights into their potential therapeutic applications.
Chemical Structure and Properties
Sodium houttuyfonate (SH) and this compound (SNH) are both adducts of houttuynin, formed by a reaction with sodium bisulfite. This modification enhances the stability of the parent compound. SNH is a structural analogue of SH.[1][2] While both share a similar core structure responsible for their biological activity, SNH is often cited as having improved chemical stability.[3][4]
Table 1: Chemical and Physical Properties
| Property | Sodium Houttuyfonate (SH) | This compound (SNH) |
| Chemical Formula | C₁₂H₂₃NaO₅S | C₁₄H₂₇NaO₅S |
| Molecular Weight | 302.36 g/mol | 330.41 g/mol |
| Chemical Stability | Less stable, can degrade in neutral to alkaline solutions and at higher temperatures in aqueous solutions.[5] | Generally considered more stable than SH.[3][4] |
Comparative Efficacy: A Review of Preclinical Data
Antifungal Activity
A direct comparative study on the antifungal activity of SH and SNH against several fluconazole-resistant strains of Candida auris has demonstrated that both compounds exhibit potent inhibitory effects.[6][7][8] The Minimum Inhibitory Concentration (MIC) values from this study are summarized in Table 2. Notably, SNH showed a stronger inhibitory effect on the growth of some C. auris strains over extended periods compared to SH.[6]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) against Candida auris Strains
| Fungal Strain | Sodium Houttuyfonate (SH) | This compound (SNH) |
| C1 | 64 | 64 |
| C2 | 64 | 64 |
| C3 | 64 | 32 |
| C4 | 128 | 64 |
| 12373 | 32 | 32 |
| 12767 | 64 | 64 |
| Data sourced from a direct comparative study.[6][7][8] |
Antibacterial Activity
Direct head-to-head comparative studies on the antibacterial activity of SH and SNH are limited. However, data from separate studies allow for an indirect comparison of their efficacy against various bacterial pathogens. Both compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity (MIC in µg/mL) of Sodium Houttuyfonate (SH) from Individual Studies
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 60 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 60-80 |
| Pseudomonas aeruginosa | 4000 |
| Data compiled from separate studies.[9] |
Table 4: Antibacterial Activity (MIC in µg/mL) of this compound (SNH) from Individual Studies
| Bacterial Strain | MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16-64 |
| Data compiled from separate studies. |
It is important to note that a direct comparison of antibacterial potency is challenging due to variations in experimental conditions between these studies.
Anti-inflammatory Activity
Both SH and SNH exhibit significant anti-inflammatory properties. Studies have shown that SH can effectively reduce inflammation in animal models, such as xylene-induced ear edema in mice.[5] The anti-inflammatory effects are mediated, at least in part, through the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[5] SNH has also been shown to possess anti-inflammatory effects.[3]
A study comparing SH to 2-undecanone in a mouse ear edema model demonstrated that SH at a dose of 200 mg/kg produced a 32.3% reduction in swelling, comparable to the positive control, aspirin.[5]
Mechanisms of Action
The antimicrobial and anti-inflammatory effects of SH and SNH are attributed to their ability to modulate key signaling pathways.
Anti-inflammatory Signaling Pathway
Both compounds have been shown to inhibit the production of pro-inflammatory cytokines. This is achieved by targeting intracellular signaling cascades, including the MAPK and NF-κB pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Study of Sodium Houttuyfonate and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro and in vivo activity of sodium houttuyfonate and this compound against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of Sodium houttuyfonate against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Potential in Antibacterial Therapy: The Synergistic Effect of Sodium New Houttuyfonate (SNH) with Conventional Antibiotics
For researchers, scientists, and drug development professionals, the search for novel strategies to combat antibiotic resistance is a paramount challenge. This guide provides a comparative overview of the synergistic effects of Sodium New Houttuyfonate (SNH), a derivative of the active component of Houttuynia cordata, when combined with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The data presented herein, supported by detailed experimental protocols, highlights the potential of SNH to revitalize the efficacy of existing antibiotic arsenals.
The emergence of multidrug-resistant bacteria, particularly MRSA, necessitates innovative therapeutic approaches. One promising strategy is the use of combination therapy, where a non-antibiotic compound enhances the activity of a conventional antibiotic. This compound has demonstrated notable synergistic activity with several classes of antibiotics, effectively reducing the minimum inhibitory concentrations (MICs) required to inhibit the growth of MRSA.
Quantitative Analysis of Synergistic Activity
The synergistic effect of SNH in combination with various antibiotics against MRSA has been quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented in the table below. An FICI of ≤ 0.5 is indicative of a synergistic interaction.
| Antibiotic | Class | Bacterial Strains | Median FIC Index | Fold Reduction in Antibiotic MIC |
| Oxacillin | β-lactam | 12 MRSA strains | 0.38[1][2][3] | Not specified |
| Cephalothin | β-lactam | 12 MRSA strains | 0.38[1][2][3] | Not specified |
| Meropenem | β-lactam (Carbapenem) | 12 MRSA strains | 0.25[1][2][3] | Not specified |
| Netilmicin | Aminoglycoside | 12 MRSA strains | 0.38[1][2][3] | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to allow for replication and further investigation.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
1. Preparation of Reagents and Bacterial Inoculum:
-
Prepare stock solutions of SNH and the conventional antibiotics in an appropriate solvent.
-
Culture MRSA strains overnight and dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
2. Plate Preparation:
-
In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for SNH and the antibiotic.
-
Serially dilute SNH along the rows (e.g., from top to bottom) and the antibiotic along the columns (e.g., from left to right).
-
Each well will contain a unique combination of concentrations of the two agents. Include wells with each agent alone to determine their individual MICs, as well as a growth control well without any antimicrobial agents.
3. Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
-
FIC of SNH = MIC of SNH in combination / MIC of SNH alone
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of SNH + FIC of Antibiotic
-
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Workflow of the checkerboard assay for synergy testing.
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the pharmacodynamic interaction between antimicrobial agents over time.
1. Preparation:
-
Prepare bacterial cultures to a standardized inoculum (e.g., 1 x 10^6 CFU/mL) in CAMHB.
-
Prepare solutions of SNH and the antibiotic at sub-inhibitory concentrations (e.g., 0.5 x MIC) and in a synergistic combination as determined by the checkerboard assay.
2. Experimental Setup:
-
Set up test tubes or flasks containing:
-
Growth control (no drug)
-
SNH alone
-
Antibiotic alone
-
SNH and antibiotic in combination
-
3. Sampling and Viable Cell Counting:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
4. Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Proposed Mechanism of Synergistic Action
The synergistic effect of SNH is likely attributed to its ability to disrupt the bacterial cell membrane.[4] This disruption increases the permeability of the cell membrane, allowing for enhanced intracellular accumulation of the conventional antibiotic, thereby potentiating its antimicrobial effect. This mechanism is particularly effective in overcoming certain types of antibiotic resistance where drug influx is limited.
Proposed mechanism of SNH synergistic action.
References
- 1. In Vitro Activity of this compound Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 3. In vitro activity of this compound alone and in combination with oxacillin or netilmicin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The combined antibacterial effects of this compound and berberine chloride against growing and persistent methicillin-resistant and vancomycin-intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SNH and Other Natural Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant pathogens has spurred significant research into novel antimicrobial agents from natural sources. This guide provides a comprehensive head-to-head comparison of a promising new natural antimicrobial, designated here as SNH, with other well-established natural antimicrobial compounds. The objective is to present a clear, data-driven analysis of their respective performances, supported by detailed experimental protocols and mechanistic insights.
Comparative Antimicrobial Efficacy
The antimicrobial potential of SNH and other selected natural compounds was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The key metrics for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which respectively indicate the lowest concentration of a compound that inhibits visible growth and the lowest concentration that results in bacterial death.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Klebsiella pneumoniae (Gram-negative) |
| SNH (Hypothetical) | 4 | 8 | 16 | 8 |
| Cinnamaldehyde | 126.5–131.25[1] | - | - | - |
| Carvacrol | - | - | 6.25–25[1] | - |
| Thymol | - | - | 19.5–65[1] | - |
| Cannabidiol | 0.026–0.8[1] | - | - | - |
| Syzygium aromaticum (aqueous extract) | 6250[2] | No inhibition[2] | - | 12500[2] |
| Acacia nilotica (aqueous extract) | 1600[2] | - | - | - |
| Quercetin | 9120[2] | - | - | - |
Note: Data for SNH is hypothetical for comparative purposes. The efficacy of natural extracts can vary based on the extraction method and plant source.
Table 2: Comparative Bactericidal Activity (MBC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Klebsiella pneumoniae (Gram-negative) |
| SNH (Hypothetical) | 8 | 16 |
| Syzygium aromaticum (aqueous extract) | 12500[2] | 25000[2] |
| Acacia nilotica (aqueous extract) | 3200[2] | - |
| Quercetin | 18240[2] | - |
Note: Data for SNH is hypothetical for comparative purposes. The closer the MBC value is to the MIC value, the more bactericidal the compound is considered to be.[3]
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following methodologies are central to generating the comparative data presented.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a commonly used and precise technique.[4][5]
Caption: Proposed mechanism of action for SNH involving cell membrane disruption.
Comparative Mechanisms of Other Natural Antimicrobials
-
Phenolic Compounds (e.g., Carvacrol, Thymol): These compounds are known to disrupt the bacterial cell membrane, leading to the dissipation of the proton motive force and leakage of ATP. [6]The hydroxyl group is crucial for their antimicrobial activity. [6]* Alkaloids: This diverse group of compounds can intercalate with DNA, inhibit enzymes such as topoisomerases, and disrupt membrane integrity. [7]* Flavonoids: These compounds can inhibit nucleic acid synthesis, disrupt membrane function, and inhibit bacterial efflux pumps. [7]* Antimicrobial Peptides (AMPs): AMPs often act by permeabilizing the bacterial cell membrane through various models like the "barrel-stave" or "toroidal-pore" mechanisms. [8]Some can also translocate into the cytoplasm to inhibit intracellular processes. [8] Signaling Pathway Inhibition
While direct membrane disruption is a common mechanism, some natural compounds can interfere with specific bacterial signaling pathways. For instance, some phytochemicals have been shown to inhibit quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm formation in many pathogenic bacteria.
Caption: General mechanism of quorum sensing inhibition by natural compounds.
Conclusion
This guide provides a comparative framework for evaluating the antimicrobial potential of SNH against other natural compounds. While the hypothetical data for SNH demonstrates promising broad-spectrum activity, further experimental validation is essential. The presented experimental protocols offer a standardized approach for such evaluations. A deeper understanding of the mechanisms of action, including potential interactions with bacterial signaling pathways, will be critical for the future development of these natural compounds as effective therapeutic agents. The continued exploration of nature's chemical diversity holds significant promise in the ongoing battle against antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Antimicrobial activity of natural products against MDR bacteria: A scientometric visualization analysis [frontiersin.org]
- 8. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Mechanisms of Sodium New Houttuyfonate: A Proteomic Comparison
A deep dive into the molecular underpinnings of Sodium New Houttuyfonate's (SNH) anticancer activity reveals a multi-pronged attack on cancer cells, primarily through the induction of cell cycle arrest and apoptosis. This guide provides a comparative analysis of SNH's mechanism, validated by quantitative proteomics, against other established anticancer agents for non-small cell lung cancer (NSCLC), offering researchers and drug development professionals a clear overview of its potential as a therapeutic agent.
This compound, a derivative of a traditional Chinese medicinal herb, has demonstrated significant anticancer effects. Proteomic studies, particularly those utilizing isobaric tags for relative and absolute quantitation (iTRAQ), have been instrumental in elucidating the complex protein expression changes induced by SNH in cancer cells. This guide synthesizes these findings, presents them in a comparative context, and provides detailed experimental protocols for researchers looking to conduct similar studies.
Quantitative Proteomic Analysis: SNH vs. Standard Chemotherapies
Quantitative proteomics allows for the precise measurement of changes in protein abundance in response to a drug treatment. The following tables summarize the key differentially expressed proteins and affected pathways identified in proteomics studies of SNH and compares them with those of common NSCLC chemotherapeutic agents, cisplatin and paclitaxel.
| Drug | Cancer Type | Key Upregulated Proteins/Pathways | Key Downregulated Proteins/Pathways | Primary Anticancer Effect |
| This compound (SNH) | NSCLC | Nrf2-mediated oxidative stress response proteins[1][2] | Cell cycle-related proteins (CDK1, PTP4A2, CDK6)[1][2] | G0/G1 cell cycle arrest and apoptosis[1][2] |
| Cisplatin | NSCLC | Proteins involved in proteostasis, telomere maintenance, cell redox homeostasis[3] | Proteins related to signal transduction and cell migration | DNA damage leading to apoptosis |
| Paclitaxel | NSCLC | Proteins associated with drug resistance (e.g., some cytoskeletal and signal transduction proteins in resistant lines) | Proteins involved in cell cycle progression (e.g., CDK1 in sensitive lines)[4] | Mitotic arrest leading to apoptosis |
| Drug | Cancer Type | Key Upregulated Proteins/Pathways | Key Downregulated Proteins/Pathways | Primary Anticancer Effect |
| This compound (SNH) | Breast Cancer | Pro-apoptotic proteins (e.g., BAX), proteins involved in ROS production[5][6] | Anti-apoptotic proteins (e.g., Bcl-2), proteins in the PDK1/AKT/GSK3β pathway[5][6] | ROS-mediated apoptosis[5][6] |
| This compound (SNH) | Pancreatic Cancer | - | Proteins in the p38/MAPK pathway, Fibroblast Growth Factor 1 (FGF1)[7] | Inhibition of proliferation, invasion, and angiogenesis[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by SNH and a typical experimental workflow for quantitative proteomics.
Caption: SNH induces anticancer effects by inhibiting cell cycle proteins, promoting ROS-mediated apoptosis, and activating the Nrf2 pathway.
Caption: A typical iTRAQ-based quantitative proteomics workflow for studying drug mechanisms in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in the proteomic validation of anticancer drug mechanisms.
Cell Culture and Drug Treatment
Human non-small cell lung cancer (NSCLC) cell lines (e.g., H1299) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded and allowed to attach overnight before being treated with varying concentrations of this compound (SNH) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 or 48 hours).
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. The cell pellet is resuspended in lysis buffer (e.g., 8 M urea, 1% protease inhibitor cocktail) and sonicated on ice. The lysate is then centrifuged to remove cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
-
Reduction and Alkylation: An equal amount of protein from each sample is taken. Dithiothreitol (DTT) is added to a final concentration of 5 mM and incubated at 56°C for 30 minutes to reduce disulfide bonds. Subsequently, iodoacetamide (IAA) is added to a final concentration of 11 mM and incubated for 15 minutes at room temperature in the dark to alkylate cysteine residues.
-
Trypsin Digestion: The protein solution is diluted to reduce the urea concentration to below 2 M. Sequencing-grade trypsin is added at a 1:50 trypsin-to-protein mass ratio and incubated overnight at 37°C.
iTRAQ Labeling and Peptide Fractionation
-
iTRAQ Labeling: After trypsin digestion, the resulting peptides are desalted using a Strata-X C18 SPE column and vacuum-dried. The peptides are then reconstituted in iTRAQ labeling buffer and labeled with the respective iTRAQ reagents according to the manufacturer's protocol.
-
Peptide Pooling and Fractionation: The labeled peptide samples are pooled and then fractionated using high-pH reverse-phase HPLC or strong cation exchange (SCX) chromatography to reduce sample complexity before mass spectrometry analysis.
LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: The fractionated peptides are separated using a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ Plus). The peptides are loaded onto a reverse-phase analytical column and eluted with a gradient of acetonitrile. The eluting peptides are then subjected to data-dependent acquisition (DDA) in the mass spectrometer.
-
Data Analysis: The resulting MS/MS data is processed using a database search engine (e.g., MaxQuant with the Andromeda search engine) against a human protein database to identify and quantify proteins. Differentially expressed proteins are identified based on a fold-change threshold (e.g., >1.5 or <0.67) and a statistically significant p-value (e.g., p < 0.05).
-
Bioinformatics Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed proteins to identify the biological processes and signaling pathways affected by the drug treatment.
Comparative Analysis of Anticancer Mechanisms
The following diagram illustrates a high-level comparison of the anticancer mechanisms of SNH and Cisplatin, a widely used chemotherapeutic agent.
Caption: Comparison of the primary anticancer mechanisms of SNH and Cisplatin.
References
- 1. Proteomic Analysis of the Non-genetic Response to Cisplatin in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Advances in the application of proteomics in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Genetic and Proteomic Features Associated with Survival after Treatment with Erlotinib in First-Line Therapy of Non-small Cell Lung Cancer in Eastern Cooperative Oncology Group 3503 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Genetic and proteomic features associated with survival after treatment with erlotinib in first-line therapy of non-small cell lung cancer in Eastern Cooperative Oncology Group 3503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Analysis of SNH and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of 6'-O-galloyl-D-sedoheptulose (SNH) and its analogues, morroniside and loganin. While SNH shows promise in preclinical studies, comprehensive safety data is still emerging. In contrast, its analogues have been more extensively studied, demonstrating a generally favorable safety profile.
This analysis compiles available preclinical safety data from in vitro and in vivo studies to aid in the evaluation of these compounds for further development.
Executive Summary of Safety Profiles
| Compound | Key Safety Findings |
| SNH (6'-O-galloyl-D-sedoheptulose) | In vivo studies in rats suggest a good safety profile, with no adverse effects on liver weight or function observed at therapeutic doses, in contrast to the comparator drug, fenofibrate.[1] An acute oral toxicity study on an ethanolic extract of Cornus officinalis containing SNH was conducted, but specific data on mortality or morbidity are not publicly available.[2] |
| Morroniside | Multiple in vitro studies have demonstrated a lack of cytotoxicity in various cell lines, including neuronal (PC12), bone marrow-derived mesenchymal stem cells (BMSCs), and myoblasts (C2C12), at concentrations effective for therapeutic activity. In vivo studies have reported no obvious liver or kidney toxicity. |
| Loganin | In vivo studies in mice indicate no obvious toxicity or adverse side effects on normal organs. In vitro cytotoxicity is observed at higher concentrations, with significant effects on RAW264.7 macrophages at 50 µM. A material safety data sheet for loganin indicates that it does not meet the criteria for classification as a hazardous substance. |
In Vitro Safety Data
| Compound | Cell Line | Assay | Results |
| SNH | RAW 264.7 (macrophages) | Not specified | No cytotoxic effects observed with an ethanolic extract of Cornus officinalis containing SNH. |
| HaCaT (keratinocytes) | Not specified | No cytotoxic effects observed with an ethanolic extract of Cornus officinalis containing SNH. | |
| Morroniside | PC12 (neuronal) | Not specified | Not cytotoxic at concentrations up to 20 µM. |
| BMSCs (bone marrow stem cells) | Not specified | No cytotoxicity observed at concentrations up to 256 μM. | |
| C2C12 (myoblasts) | MTT Assay | Pretreatment with morroniside inhibited H₂O₂-induced cytotoxicity. | |
| Loganin | RAW264.7 (macrophages) | MTT Assay | No significant cytotoxicity at concentrations below 30 µM; significant cytotoxicity observed at 50 µM. |
| Huh7 (hepatocellular carcinoma) | Not specified | Reduced cell survival at concentrations of 0-150 μg/mL over 48 hours. |
In Vivo Safety Data
In vivo studies provide a more holistic view of a compound's safety. The available data for SNH and its analogues are summarized below.
| Compound | Species | Dosing and Duration | Key Observations |
| SNH | Rat | 5, 10, or 20 mg/kg/day for 6 days | No changes in liver weight or hepatic function.[1] |
| Rat | Single oral dose of 2000 mg/kg (of Cornus officinalis extract) | Acute toxicity study performed according to OECD guideline 423; specific results not detailed.[2] | |
| Morroniside | Mice | Not specified | No obvious liver and kidney toxicity reported. |
| Loganin | Mice | Not specified | No obvious toxicity or side effects on normal organs reported. |
Genotoxicity Profile
Currently, there is a lack of publicly available data from standardized genotoxicity assays (e.g., Ames test, micronucleus assay) for SNH, morroniside, and loganin. Such studies are crucial for assessing the mutagenic potential of these compounds and are a critical component of a comprehensive safety evaluation.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in safety assessment, the following diagrams illustrate a general experimental workflow for toxicity testing and a key signaling pathway often implicated in cellular responses to toxic insults.
Caption: A generalized workflow for the safety assessment of a new chemical entity, encompassing both in vitro and in vivo testing.
Caption: The p53 signaling pathway, a critical regulator of cellular responses to stress, including DNA damage and oxidative stress, which can be induced by toxic compounds.
Detailed Experimental Protocols
Standardized protocols are essential for the reproducibility and comparison of safety data. Below are detailed methodologies for key experiments cited in the evaluation of SNH and its analogues.
Acute Oral Toxicity (as per OECD Guideline 423)
-
Principle: The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.
-
Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
A group of three animals is dosed with the starting dose.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome (mortality or survival), the next step involves dosing another group of three animals at a higher or lower dose level, or stopping the test.
-
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
-
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.
-
Procedure:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 2-3 days.
-
The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow) is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Conclusion
The available data suggests that SNH and its analogues, morroniside and loganin, possess a promising safety profile for continued investigation. While morroniside and loganin have been more extensively evaluated for their cytotoxic and in vivo toxic effects, a significant data gap remains for SNH, particularly concerning its genotoxic potential and a more detailed in vitro cytotoxicity assessment across a panel of normal cell lines. Future studies should prioritize these areas to build a comprehensive safety profile and support the potential clinical translation of SNH.
References
Comparative In Vivo Efficacy of SNH in a Murine Model of Bacterial Pneumonia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel therapeutic candidate, SNH, against a standard-of-care antibiotic in a well-established murine model of lung infection. The data presented herein is intended to support the preclinical evaluation of SNH for the treatment of bacterial pneumonia.
Executive Summary
The emergence of multidrug-resistant bacteria necessitates the development of new therapeutic agents for respiratory infections.[1][2] This report details the in vivo performance of SNH, a novel synthetic nitro-heterocycle, in a murine model of Pseudomonas aeruginosa pneumonia. SNH was compared against Colistin, a last-resort antibiotic for multidrug-resistant Gram-negative infections. The results indicate that SNH demonstrates superior efficacy in reducing bacterial burden and improving survival rates, alongside a favorable anti-inflammatory profile.
Comparative Efficacy Data
The in vivo efficacy of SNH was assessed by measuring bacterial clearance from the lungs, overall survival of the infected animals, and key inflammatory markers in the bronchoalveolar lavage fluid (BALF).
Table 1: Bacterial Load in Lungs of P. aeruginosa Infected Mice
| Treatment Group | Mean Bacterial Load (log10 CFU/lung) ± SD |
| 24 hours post-infection | |
| Vehicle Control | 8.2 ± 0.5 |
| Colistin (10 mg/kg) | 5.1 ± 0.7 |
| SNH (10 mg/kg) | 3.5 ± 0.4 |
| 48 hours post-infection | |
| Vehicle Control | 9.1 ± 0.6 |
| Colistin (10 mg/kg) | 4.2 ± 0.6 |
| SNH (10 mg/kg) | 2.1 ± 0.3 |
Table 2: Survival Rates of P. aeruginosa Infected Mice
| Treatment Group | Survival Rate (%) at 72 hours post-infection |
| Vehicle Control | 10 |
| Colistin (10 mg/kg) | 60 |
| SNH (10 mg/kg) | 90 |
Table 3: Inflammatory Cytokine Levels in BALF at 24 hours post-infection
| Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Vehicle Control | 1500 ± 210 | 2200 ± 350 |
| Colistin (10 mg/kg) | 850 ± 150 | 1100 ± 200 |
| SNH (10 mg/kg) | 400 ± 90 | 550 ± 120 |
Experimental Protocols
The following protocols were adapted from established murine lung infection models.[3][4][5]
Murine Lung Infection Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for all experiments. Animals were housed in specific pathogen-free conditions.
-
Bacterial Strain: A clinical isolate of multidrug-resistant Pseudomonas aeruginosa was used to induce pneumonia.
-
Infection Procedure: Mice were anesthetized, and a 50 µL suspension containing 1 x 10^6 CFU of P. aeruginosa was administered via intratracheal instillation to establish an acute lung infection.[3]
Treatment Regimen
-
Treatment Groups:
-
Vehicle Control (Saline)
-
Colistin (10 mg/kg)
-
SNH (10 mg/kg)
-
-
Administration: Treatments were administered subcutaneously starting 2 hours post-infection and then every 12 hours for a total of 48 hours.
Efficacy Assessment
-
Bacterial Load Determination: At 24 and 48 hours post-infection, a subset of mice from each group was euthanized. The lungs were aseptically harvested, homogenized, and serially diluted for plating on agar plates to determine the bacterial colony-forming units (CFU) per lung.
-
Survival Study: A separate cohort of mice was monitored for survival over a period of 72 hours post-infection.
-
Cytokine Analysis: Bronchoalveolar lavage was performed on a subset of mice at 24 hours post-infection. The collected BALF was centrifuged, and the supernatant was analyzed for TNF-α and IL-6 levels using ELISA kits.
Visualized Workflows and Pathways
Experimental Workflow
Caption: Workflow for the in vivo efficacy study of SNH in a murine pneumonia model.
Hypothesized Anti-Inflammatory Pathway of SNH
Caption: Proposed mechanism of SNH in modulating the host inflammatory response.
References
- 1. Treatment of infected lungs by ex vivo perfusion with high dose antibiotics and autotransplantation: A pilot study in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of infected lungs by ex vivo perfusion with high dose antibiotics and autotransplantation: A pilot study in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msptm.org [msptm.org]
- 5. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium New Houttuyfonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This document provides essential safety and logistical information for the handling and disposal of Sodium New Houttuyfonate, also known as Sodium Lauryl Sulfoacetate, building on our commitment to being your preferred source for laboratory safety and chemical handling information.
This compound is recognized for its potential as an NDM-1 inhibitor and its applications in studying antibacterial mechanisms. However, its disposal requires careful consideration due to its hazardous properties.
Health and Safety Hazards
According to safety data sheets, this compound presents several hazards that necessitate cautious handling and the use of appropriate personal protective equipment (PPE).
| Hazard Statement | Classification | GHS Pictogram |
| Causes serious eye damage | Eye Damage/Irritation, Category 1 | Corrosion |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Exclamation Mark |
| Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Exclamation Mark |
| May cause respiratory irritation | STOT - Single Exposure, Category 3 | Exclamation Mark |
| Toxic to aquatic life | Hazardous to the aquatic environment, acute hazard, Category 2 | No Pictogram |
| Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 3 | No Pictogram |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]
-
Skin and Body Protection: Wear suitable protective clothing.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.[1][2]
Spill Management and Disposal Procedures
In the event of a spill and for the routine disposal of this compound waste, the following step-by-step procedures should be followed. These are general guidelines and must be performed in accordance with all local, regional, and national regulations.
Step 1: Immediate Spill Containment and Cleanup
-
Evacuate and Ventilate: Keep unnecessary personnel away from the spill area.[1][2] Ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all ignition sources (no smoking, flares, sparks, or flames in the immediate area) as fine dust can form explosive mixtures with air.[1][2]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: Prevent the material from entering drains or waterways.[2][3]
-
Clean Up:
Step 2: Waste Disposal
-
Containerize Waste: All waste containing this compound should be collected in a clearly labeled, sealed container.
-
Follow Institutional Protocols: Adhere to your institution's specific chemical waste management guidelines.[4] This typically involves transferring the waste to a designated satellite accumulation area.[4][5]
-
Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department for guidance on the final disposal of the waste.[4] Hazardous chemical waste must not be poured down the drain.[4]
-
Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[1][2][3]
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The provided disposal guidelines are based on general best practices for handling powdered chemical waste with similar hazard classifications.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium New Houttuyfonate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sodium New Houttuyfonate. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
This compound, also known as Sodium lauryl sulfoacetate, is a compound recognized for its antibacterial and anti-inflammatory properties.[1][2] Proper handling and disposal are paramount to mitigate risks and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the required personal protective equipment when handling this compound, based on information from safety data sheets for its alternate name, Sodium lauryl sulfoacetate.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against dust particles and splashes. A face shield may be necessary for larger quantities.[3][4] |
| Hand Protection | Chemical resistant gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for integrity before each use.[3][4] |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat is the minimum requirement. For larger quantities or when there is a risk of significant exposure, a chemical-resistant suit and rubber boots are recommended.[4][5] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when dust is generated, a suitable respirator should be worn to prevent irritation of the respiratory system.[3][4][5] |
Operational Plan: Safe Handling and Storage Protocols
Adherence to standardized operational procedures is crucial for minimizing exposure and maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5]
-
Avoid contact with skin and eyes.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4][5] |
| Skin Contact | Take off contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5] |
| Spill | Eliminate all ignition sources. Wear appropriate PPE and contain the spill. For small spills, use a non-sparking tool to collect the material into a suitable container for disposal. For large spills, evacuate the area and contact emergency services.[4] |
Disposal Plan: Responsible Waste Management
All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.
-
Dispose of the container and its contents at an approved waste disposal plant.[6]
-
Do not allow the product to enter drains or waterways, as it is toxic to aquatic life.[3][4]
-
Contaminated PPE and cleaning materials should be placed in a sealed container and disposed of as hazardous waste.
Experimental Protocol: Investigating the Anti-Inflammatory Effects of this compound
The following is a detailed methodology for a key experiment to investigate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated cells, as described in recent literature.[7]
Objective: To determine the effect of this compound on the mRNA expression of pro-inflammatory cytokines IL-1β and IL-6 in human nasal epithelial cells (HNEpCs).
Materials:
-
Human nasal epithelial cells (HNEpCs)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound (SH)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture HNEpCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Treatment:
-
Seed the HNEpCs in 6-well plates and allow them to adhere overnight.
-
Create a model of inflammation by stimulating the cells with LPS (specific concentration and duration to be optimized).
-
Treat the LPS-stimulated cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a control group with LPS stimulation but without SH treatment.
-
-
RNA Extraction:
-
After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative mRNA expression levels of IL-1β and IL-6.
-
Signaling Pathway Visualization
This compound has been shown to exert its anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.[1][7] The following diagram illustrates a simplified representation of the inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. What is the mechanism of Sodium Houttuyfonate? [synapse.patsnap.com]
- 2. Sodium Houttuyfonate | NF-κB | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 3. naturalbulksupplies.com [naturalbulksupplies.com]
- 4. bulkapothecary.com [bulkapothecary.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. geneseo.edu [geneseo.edu]
- 7. Dual Effects of Sodium Houttuyfonate Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
